molecular formula C10H8BrNO B1374842 1-Methoxy-6-bromoisoquinoline CAS No. 891785-23-2

1-Methoxy-6-bromoisoquinoline

Cat. No.: B1374842
CAS No.: 891785-23-2
M. Wt: 238.08 g/mol
InChI Key: ZXSUFWUXOVNEER-UHFFFAOYSA-N
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Description

1-Methoxy-6-bromoisoquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUFWUXOVNEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methoxy-6-bromoisoquinoline literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Modular Drug Discovery[1]

Part 1: Executive Summary & Strategic Utility

1-Methoxy-6-bromoisoquinoline (CAS: 104704-09-8 ) represents a high-value "bifunctional" intermediate in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the C6-bromine atom and the C1-methoxy group.

For drug development professionals, this scaffold offers a specific tactical advantage:

  • C6-Bromine (Electrophilic Handle): Enables robust palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the isoquinoline core into complex biaryls or amino-isoquinolines, common motifs in kinase inhibitors.[1]

  • C1-Methoxy (Masked Functionality): Acts as a stable "mask" for the polar lactam (isoquinolin-1-one) or can be displaced by nucleophiles to introduce diversity at the C1 position.

This guide details the validated synthesis, reactivity profile, and handling protocols for this critical intermediate.[1]

Part 2: Structural Analysis & Reactivity Profile[1]

The molecule consists of a benzofused pyridine ring (isoquinoline). The electron-deficient nature of the pyridine ring (C1/C3 positions) contrasts with the aryl bromide at C6.

Reactivity Logic Diagram (DOT)

ReactivityLogic Core This compound (Scaffold) C6 C6-Position (Bromine) Cross-Coupling Site Core->C6 Site 1 C1 C1-Position (Methoxy) Masked Lactam / Electrophile Core->C1 Site 2 Suzuki Suzuki-Miyaura (Biaryl Formation) C6->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C6->Buchwald Hydrolysis Acid Hydrolysis (To 6-Bromoisoquinolin-1-one) C1->Hydrolysis SnAr Nucleophilic Substitution (Displacement by Amines) C1->SnAr

Caption: Orthogonal reactivity map of this compound showing divergent synthetic pathways.

Part 3: Validated Synthetic Protocol

The most reliable synthesis of this compound does not start from scratch but rather modifies the commercially available 6-bromoisoquinoline .[1] The transformation follows a Reissert-Henze type rearrangement sequence via the N-oxide.

Reaction Scheme Overview
  • N-Oxidation: 6-Bromoisoquinoline

    
     6-Bromoisoquinoline-
    
    
    
    -oxide.[1]
  • Chlorination:

    
    -oxide 
    
    
    
    1-Chloro-6-bromoisoquinoline.[1]
  • Methoxylation: 1-Chloro

    
     this compound.[1]
    
Step-by-Step Experimental Procedure
Step 1: Synthesis of 6-Bromoisoquinoline-

-oxide[1]
  • Reagents: 6-Bromoisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM (Dichloromethane).[1]

  • Protocol:

    • Dissolve 6-bromoisoquinoline (e.g., 10 g) in DCM (100 mL) at 0°C.

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes.

    • Warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5).[1]

    • Workup: Wash with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2][3]

    • Yield: Typically 85-95% (Off-white solid).[1]

Step 2: Synthesis of 1-Chloro-6-bromoisoquinoline[1]
  • Reagents: 6-Bromoisoquinoline-

    
    -oxide (1.0 eq), POCl₃ (Phosphorus oxychloride, 5.0 eq), DCM (solvent).[1]
    
  • Protocol:

    • Suspend the

      
      -oxide in anhydrous DCM.
      
    • Add POCl₃ dropwise at 0°C under Argon atmosphere.

    • Heat the mixture to reflux (40°C) for 4-6 hours. Note: The mechanism involves O-phosphorylation followed by nucleophilic attack of chloride at C1.

    • Quench (CRITICAL SAFETY): Cool to 0°C. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid Na₂CO₃.

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Yield: 70-80%.

Step 3: Methoxylation to this compound[1]
  • Reagents: 1-Chloro-6-bromoisoquinoline (1.0 eq), NaOMe (Sodium methoxide, 2.0 eq), MeOH (Methanol).[1]

  • Protocol:

    • Dissolve 1-chloro-6-bromoisoquinoline in anhydrous methanol.

    • Add solid NaOMe (or 25% w/w solution in MeOH).

    • Reflux (65°C) for 2-4 hours. The electron-deficient C1 position facilitates rapid

      
      .
      
    • Cool to RT and concentrate to remove bulk MeOH.

    • Resuspend in EtOAc, wash with water and brine.

    • Yield: 85-92% (White crystalline solid).

Part 4: Physicochemical Properties Data[1]

PropertyValueNote
CAS Number 104704-09-8Verified Identifier
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical State SolidWhite to pale yellow
Solubility DMSO, DCM, EtOAcPoor in water
LogP (Predicted) ~3.1Lipophilic
Key Reactivity C1-OMe (

/Hydrolysis)
C6-Br (Pd-coupling)

Part 5: Application Workflow (Suzuki Coupling)

The following workflow demonstrates the use of this compound to synthesize a biaryl kinase inhibitor precursor.

Workflow Diagram (DOT)

SynthesisWorkflow Start This compound (1.0 eq) Condition Conditions: Dioxane/H2O (4:1) 90°C, 12h, Argon Start->Condition Reagents Reagents: Ph-B(OH)2 (1.2 eq) Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Reagents->Condition Product 1-Methoxy-6-phenylisoquinoline (Biaryl Product) Condition->Product Cross-Coupling

Caption: Standard Suzuki-Miyaura coupling protocol for C6-functionalization.

Protocol Validation
  • Catalyst Choice: Pd(dppf)Cl₂ is preferred for aryl bromides due to its stability and resistance to dehalogenation side reactions.

  • Solvent System: Dioxane/Water allows for the solubility of both the organic bromide and the inorganic base (K₂CO₃).

  • Purification: The methoxy group prevents the formation of polar NH-lactam tautomers, making the product easily purifiable by silica chromatography (non-polar eluent).

References

  • PubChem. 6-bromo-1-methoxyisoquinoline (Compound).[1] National Library of Medicine. Accessed 2026. [Link]

  • Wang, D. et al. Regioselective bromination of azine N-oxides. Tetrahedron, 2016, 72(38), 5762-5768.[1][3] (Describes POBr3/POCl3 mediated rearrangements). [Link][1]

Sources

Technical Guide: 1-Methoxy-6-bromoisoquinoline Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-Methoxy-6-bromoisoquinoline is a functionalized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting kinase pathways and CNS receptors. Structurally, it features an isoquinoline core with a bromine atom at the C6 position (enabling Suzuki/Buchwald couplings) and a methoxy group at the C1 position.

From a safety perspective, this compound presents a dual challenge: toxicological hazards typical of halogenated heterocycles (skin/eye irritation, potential respiratory sensitization) and chemical instability related to the imidate ether functionality at C1, which is susceptible to hydrolysis under acidic conditions. This guide defines the protocols necessary to maintain both operator safety and compound integrity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The following data aggregates experimental values and calculated properties based on structural analogs (e.g., 6-bromoisoquinoline, 1-methoxyisoquinoline).

Table 1: Physicochemical Specifications

PropertySpecification / ValueTechnical Note
Chemical Name This compound
Molecular Formula C₁₀H₈BrNO
Molecular Weight ~238.08 g/mol
Physical State Solid (Crystalline Powder)Often off-white to pale yellow.
Solubility DCM, EtOAc, DMSO, MeOHLow solubility in water/hexanes.
Melting Point Range: 40–80 °C (Estimated)Isomer dependent; verify per batch CoA.
Functionality Imidate Ether (C1), Aryl Bromide (C6)C1-Methoxy is acid-labile.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer may be limited, safety protocols must be extrapolated from the halogenated isoquinoline class (e.g., CAS 82827-09-6, 5332-25-2).

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) - Presumed based on isoquinoline toxicity.

Mechanism of Toxicity
  • Mucosal Irritation: The electron-deficient isoquinoline ring, enhanced by the bromine substituent, acts as a mild alkylating agent and irritant to mucous membranes.

  • Dust Inhalation: As a low-melting solid, fine particulates can easily become airborne during weighing, leading to severe respiratory distress (H335).

Strategic Handling & Engineering Controls[9][10]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are generally insufficient for prolonged contact with isoquinolines in organic solvents due to permeation risks.

  • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling solutions in DCM/THF.

  • Respiratory: If working outside a fume hood (not recommended), use a P95/P100 particulate respirator.

  • Eyes: Chemical splash goggles.[3] Face shield required if handling >5g in solution.

Protocol: Safe Weighing & Transfer

This protocol minimizes static discharge (common with dry heterocyclic powders) and inhalation risk.

HandlingProtocol Start Start: Weighing Request Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Static Neutralize Static (Ionizer bar or Anti-static gun) Check->Static Flow OK Weigh Weigh in Fume Hood (Use closed balance draft shield) Static->Weigh Solubilize Solubilize Immediately (Avoid transporting dry powder) Weigh->Solubilize Minimize Dust Clean Decontaminate Area (Wipe with MeOH then Water) Solubilize->Clean

Figure 1: Safe weighing workflow to mitigate particulate exposure and static dispersion.

Stability Management: The Hydrolysis Risk

A critical, often overlooked aspect of 1-methoxyisoquinolines is their chemical instability. The C1-methoxy group is an imidate ether . Unlike standard aryl ethers (e.g., anisole), this position is activated by the ring nitrogen.

Degradation Pathway

Under acidic conditions (presence of HCl vapors, unbuffered silica gel) or prolonged exposure to moisture, this compound hydrolyzes to 6-bromoisoquinolin-1(2H)-one (the lactam form). This is an irreversible degradation that ruins stoichiometry in coupling reactions.

Degradation Compound This compound (Active Reagent) Acid Acid/Moisture (H+ / H2O) Compound->Acid Inter Tetrahedral Intermediate Acid->Inter Product 6-Bromoisoquinolin-1(2H)-one (Inactive Lactam) Inter->Product Irreversible Methanol Methanol (Byproduct) Inter->Methanol

Figure 2: Hydrolysis pathway of the imidate ether moiety under improper storage.

Storage Protocols
  • Environment: Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: 2–8 °C (Refrigerated).

  • Acidity: Strictly avoid storage near volatile acids (HCl, TFA).

  • Chromatography: When purifying, add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity and prevent on-column hydrolysis.

Emergency Response Protocols

Scenario: Benchtop Spill (Solid)

  • Evacuate: Clear immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and N95 respirator.

  • Containment: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated HEPA vacuum.

  • Cleaning: Wipe surface with 10% bleach solution followed by ethanol.

Scenario: Eye Exposure

  • Immediate Action: Flush eyes with tepid water for minimum 15 minutes .

  • Medical: Seek ophthalmological evaluation immediately. Isoquinolines can cause corneal clouding.

References

  • PubChem. (2025).[4][5] 6-Bromoisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Strategic Utilization of 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the architecture of drug discovery, 1-Methoxy-6-bromoisoquinoline represents a high-value "linchpin" scaffold. Its utility stems not merely from the presence of two functional groups, but from their electronic orthogonality .

  • The C6-Bromo Handle: A classic aryl halide located on the carbocyclic ring, electronically isolated enough to participate in standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without perturbing the heterocyclic core.

  • The C1-Methoxy Group: Often mistaken for a simple ether, this group is electronically an imidate . It serves a dual role:

    • Masking Agent: It protects the reactive C1 position and the nitrogen during C6 functionalization.

    • Latent Electrophile: It can be activated for nucleophilic displacement (SNAr) or hydrolyzed to reveal the thermodynamically stable 1(2H)-isoquinolinone (lactam) pharmacophore.

This guide provides a technical roadmap for exploiting this orthogonality, ensuring high yield and chemoselectivity in library generation.

Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electron density distribution.

The Imidate Character (C1-OMe)

Unlike a standard anisole derivative, the oxygen at C1 is conjugated with the isoquinoline nitrogen (


 bond). This creates an imidate functionality (

).
  • Consequence: The C1-OMe bond is weaker than a typical aryl methyl ether. Under acidic conditions, the nitrogen protonates, making C1 highly electrophilic and susceptible to attack by water (hydrolysis) or amines (displacement).

The Aryl Halide (C6-Br)

The C6 position is distal to the nitrogen. While the heterocycle is electron-deficient, the C6 position retains sufficient electron density to undergo oxidative addition with Pd(0) catalysts.

  • Consequence: You can engage the C6-Br in cross-coupling reactions before addressing the C1-OMe group, provided the reaction conditions remain basic or neutral.

Visualization: Orthogonal Reaction Pathways

The following diagram maps the divergent synthetic pathways accessible from this single scaffold.

ReactivityMap cluster_legend Reaction Types Scaffold 1-Methoxy-6- bromoisoquinoline Suzuki C6-Aryl Isoquinoline (Suzuki Coupling) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Base (Retains OMe) Buchwald C6-Amino Isoquinoline (Buchwald-Hartwig) Scaffold->Buchwald Pd(0), HNR2 Base (Retains OMe) Lactam 6-Bromo-1(2H)- isoquinolinone (Hydrolysis) Scaffold->Lactam HBr/AcOH or HI (Cleaves OMe) Amine 1-Amino-6-bromo isoquinoline (SNAr Displacement) Scaffold->Amine R-NH2, Heat (Displaces OMe) NiCoupling 1-Aryl-6-bromo isoquinoline (Ni-Cat C-O Activation) Scaffold->NiCoupling Ni(COD)2, PCy3 Ar-MgBr (Replaces OMe) key1 Blue: C6-Br Selective key2 Red/Yellow/Green: C1-OMe Selective

Figure 1: Chemoselective divergence map. Note how C6 functionalization (Blue) retains the methoxy group, while C1 pathways (Red/Yellow/Green) transform it.

Strategic Transformations

The Methoxy Group as a "Masked" Lactam

The conversion of 1-methoxyisoquinolines to 1(2H)-isoquinolinones (isocarbostyrils) is a cornerstone reaction. Isoquinolinones are privileged pharmacophores found in PARP inhibitors and kinase inhibitors.

  • Mechanism: Acid-catalyzed demethylation.

  • Reagent Choice:

    • HBr in Acetic Acid (48%): The gold standard. The acetic acid acts as a solvent that solubilizes the organic substrate, while HBr provides the proton source and the nucleophilic bromide ion to attack the methyl group.

    • TMSI (Trimethylsilyl iodide): A milder, non-protic alternative for acid-sensitive substrates, utilizing the high affinity of silicon for oxygen.

SNAr Displacement (Amination)

The 1-methoxy group can be directly displaced by primary amines. This reaction is often sluggish compared to 1-chloroisoquinolines but can be accelerated.

  • Optimization: Use of a Lewis Acid (e.g., AlCl3) or simply protonating the ring nitrogen (using the amine hydrochloride salt) activates the C1 position for nucleophilic attack.

Nickel-Catalyzed C-O Activation

Recent advances (e.g., by the Chatani or Tobisu groups) allow the 1-OMe group to function as a pseudohalide. Using Ni(0) catalysts with electron-rich phosphine ligands (like PCy3), the C(sp2)-O bond can be cleaved oxidatively, allowing coupling with Grignard reagents (Kumada-type) or boronic acids.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C6

Objective: Functionalize the bromine position while keeping the 1-OMe intact.

Rationale: Palladium inserts into the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) much faster than the C-OMe bond. Basic conditions prevent hydrolysis of the imidate.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add aqueous K2CO3 (2.0 M, 3.0 equiv).

  • Reaction: Degas with N2 for 5 mins. Seal and heat to 90°C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Validation: 1H NMR should show the disappearance of the C6-Br signal and retention of the C1-OMe singlet (typically ~4.0-4.1 ppm).

Protocol B: Hydrolysis to 6-Bromoisoquinolin-1(2H)-one

Objective: Reveal the lactam pharmacophore.

Rationale: Strong acid protonates the nitrogen (activating C1) and provides a nucleophile (Br-) to cleave the methyl group via an SN2 mechanism.

  • Setup: Dissolve This compound (1.0 equiv) in Glacial Acetic Acid (approx. 5 mL per mmol).

  • Reagent: Add 48% Aqueous HBr (10-20 equiv).

  • Reaction: Reflux (approx. 100-110°C) for 2-6 hours. Monitor by LCMS for conversion of M+1 (Methyl ether) to M-13 (Lactam mass).

  • Workup: Cool to room temperature. Pour reaction mixture onto crushed ice. The product often precipitates as a solid.

  • Purification: Filter the solid. If no precipitate, neutralize carefully with NaHCO3 (expect foaming) and extract with DCM/MeOH (9:1).

  • Note: The 6-Br bond is stable to these acidic conditions.

Mechanistic Visualization: Acidic Hydrolysis

Understanding the "why" behind Protocol B ensures troubleshooting capability.

HydrolysisMechanism Step1 This compound (Neutral) Step2 N-Protonated Intermediate (Activated Electrophile) Step1->Step2 + H+ (Fast Equilibrium) Step3 Nucleophilic Attack on Methyl (SN2 by Bromide) Step2->Step3 Br- attacks Me-O Step4 6-Bromoisoquinolin-1(2H)-one (Tautomerized Product) Step3->Step4 - MeBr (Irreversible)

Figure 2: Mechanism of demethylation. The protonation of the ring nitrogen is the critical activation step.

Comparative Data: Reactivity Thresholds

Reaction TypeTarget BondReagentsConditionsStability of Other Group
Suzuki Coupling C6-BrPd(PPh3)4, K2CO390°C, Basic1-OMe: Stable
Buchwald-Hartwig C6-BrPd2(dba)3, BINAP, NaOtBu100°C, Basic1-OMe: Stable
Acid Hydrolysis C1-OMeHBr / AcOH100°C, Acidic6-Br: Stable
SNAr C1-OMePrimary Amine120°C, Neat/Solvent6-Br: Stable
Lithiation C6-Brn-BuLi-78°C1-OMe: Risk (Directing group effect)

References

  • BenchChem. "6-Bromoisoquinoline synthesis and reactivity."[1] BenchChem Technical Library. Accessed October 2023. Link

  • Tobisu, M., & Chatani, N. "Cross-Coupling Reactions via C–O Bond Cleavage." Accounts of Chemical Research, 2015, 48(6), 1717–1726. Link

  • PubChem. "1-Methoxyisoquinoline Compound Summary."[2][3] National Center for Biotechnology Information. Link

  • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004. (Reference for Pomeranz-Fritsch and isoquinoline functionalization logic). Link

  • Garg, N. K., et al. "Nickel-Catalyzed C–O Activation."[4] Chemical Reviews, 2016. (Contextualizing Ni-catalyzed ether activation). Link

Sources

Methodological & Application

Buchwald-Hartwig amination of 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Methoxy-6-bromoisoquinoline

Part 1: Executive Summary & Strategic Rationale

The Challenge: The this compound scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and PARP inhibitors. However, functionalizing the C6-position via palladium-catalyzed cross-coupling presents two specific distinct challenges:

  • Catalyst Deactivation: The isoquinoline nitrogen lone pair (

    
    ) is a potent 
    
    
    
    -donor capable of displacing phosphine ligands, leading to the formation of unreactive bis(isoquinoline)palladium species (catalyst poisoning).
  • Substrate Stability: While the C1-methoxy group activates the system electronically, it introduces a risk of hydrolysis to the corresponding isoquinolone (lactam) under acidic conditions or high-temperature nucleophilic attack.

The Solution: This protocol utilizes a Third-Generation Catalyst System employing a wide-bite-angle bidentate ligand (Xantphos) or a bulky monodentate ligand (BrettPhos), coupled with a mild carbonate base. This combination sterically precludes the coordination of the isoquinoline nitrogen to the palladium center while facilitating the reductive elimination of the electron-rich amine product.

Part 2: Mechanistic Insight & Optimization

Ligand Selection: The "Bite Angle" Effect

For 6-bromoisoquinolines, standard ligands like PPh


 or dppf often result in stalled conversion due to the formation of stable Pd(II)-substrate complexes.
  • Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Why: Xantphos has a large bite angle (~111°). This geometry forces the palladium center into a configuration that favors reductive elimination and, crucially, creates a steric pocket that discourages the approach of the isoquinoline nitrogen, thereby preventing "poisoning."

Base & Solvent Effects
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    .[1][2] Unlike NaO
    
    
    Bu, which is highly basic and can promote side reactions (e.g., elimination of alkyl amines), Cs
    
    
    CO
    
    
    offers a heterogeneous, milder deprotonation profile essential for maintaining the integrity of the 1-methoxy group.
  • Solvent: Toluene or 1,4-Dioxane . Toluene is preferred for its non-polar nature, which suppresses the solubility of the halide by-products, driving the reaction forward.

Part 3: Visualized Reaction Pathways

Figure 1: Catalytic Cycle & Competitive Inhibition

BuchwaldMechanism cluster_legend Pathway Key PreCat Pd(OAc)2 + Xantphos ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate Poison DEAD END: N-Coordination (Catalyst Poisoning) OxAdd->Poison Isoquinoline N-binding AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->ActiveCat Regeneration Product Product: 6-Amino-1-methoxyisoquinoline RedElim->Product key1 Green: Desired Pathway key2 Red: Inhibition Pathway

Caption: Figure 1. The catalytic cycle highlighting the critical branch point where the bulky Xantphos ligand prevents the isoquinoline nitrogen from coordinating (Red Path), forcing the cycle toward productive amination (Green Path).

Part 4: Detailed Experimental Protocol

Target Reaction: Coupling of this compound with Morpholine (Model Secondary Amine).

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (1.0 mmol scale)
This compound Substrate1.0238.08 mg
Morpholine Nucleophile1.2104 µL
Pd(OAc)

Pre-catalyst0.05 (5 mol%)11.2 mg
Xantphos Ligand0.075 (7.5 mol%)43.4 mg
Cs

CO

Base2.0651 mg
Toluene (Anhydrous) Solvent0.2 M5.0 mL
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under active Argon flow, charge a dry reaction vial with Pd(OAc)

    
     and Xantphos.
    
  • Add 1.0 mL of anhydrous Toluene.

  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the L

    
    Pd(0) species in situ.
    

Step 2: Reaction Assembly

  • To the pre-complexed catalyst vial, add the solid This compound and Cs

    
    CO
    
    
    
    .
  • Seal the vial with a septum cap.

  • Inject the remaining Toluene (4.0 mL) and the amine (Morpholine ) via syringe.

  • Note: If using a solid amine, add it along with the other solids in Step 2.1.

Step 3: Execution

  • Place the vial in a pre-heated heating block at 100 °C .

  • Stir vigorously (800–1000 rpm). Efficient mixing is vital for the heterogeneous Cs

    
    CO
    
    
    
    system.
  • Monitor via HPLC or TLC at 2 hours.

    • TLC Eluent: 20% EtOAc in Hexanes.

    • Observation: The starting bromide (Rf ~0.6) should disappear; a blue-fluorescent product spot (Rf ~0.3) will appear.[3]

Step 4: Workup (Preserving the Methoxy Group)

  • Cool the reaction to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

  • CRITICAL: Do NOT wash with 1N HCl. The 1-methoxy group is acid-labile.

  • Wash the filtrate with Water (1 x 10 mL) followed by Brine (1 x 10 mL).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Part 5: Purification & Quality Control

Figure 2: Workup & Purification Logic

PurificationWorkflow cluster_warning QC Checkpoints Rxn Crude Reaction Mixture Filter Celite Filtration (Remove Pd/Salts) Rxn->Filter Wash Aqueous Wash (Neutral pH) Filter->Wash Conc Concentration Wash->Conc Warn1 Avoid Acidic Wash! Risk of Hydrolysis Wash->Warn1 Flash Flash Chromatography (SiO2) Conc->Flash Final Pure Product (>98% HPLC) Flash->Final Warn2 Check for Hydrodehalogenation Flash->Warn2

Caption: Figure 2. Purification workflow emphasizing neutral conditions to prevent 1-methoxy hydrolysis.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or increase catalyst loading to 10 mol%. Ensure Toluene is strictly anhydrous.
Hydrodehalogenation (Ar-H) Hydride SourceEnsure solvent is degassed. Avoid alcohols (e.g., isopropanol) in the workup or reaction.
Product Hydrolysis (Isoquinolone) Acidic ConditionsVerify CDCl

used for NMR is not acidic (filter through basic alumina). Avoid acid washes.

Part 6: References

  • Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Heteroaryl Halides." Journal of Organic Chemistry, 2008.[4]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines." Journal of the American Chemical Society, 2002.

  • BenchChem Application Note. "Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline." BenchChem Protocols, 2025.[4][5][6]

Sources

Application Note: High-Efficiency Scale-Up of 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-6-bromoisoquinoline is a high-value pharmacophore, serving as a critical intermediate for Suzuki-Miyaura cross-coupling reactions at the C6 position and further elaboration at the C1 position. While laboratory-scale synthesis often utilizes direct methylation of isocarbostyrils (isoquinolinones) using methyl iodide (


) and silver salts, this approach is cost-prohibitive and operationally hazardous at scale.

This Application Note details a robust, scalable Chlorination-Methoxylation sequence starting from 6-bromoisoquinolin-1(2H)-one. This route avoids genotoxic alkylating agents (


, 

) and utilizes the highly reactive 1-chloroisoquinoline intermediate to ensure complete conversion. Special emphasis is placed on the safe handling of phosphoryl chloride (

) during the quench phase—a common failure point in process transfer.
Key Process Advantages
  • Regiospecificity: Avoids N-methylation byproducts common in direct alkylation.

  • Cost Efficiency: Utilizes inexpensive reagents (

    
    , 
    
    
    
    ).
  • Purification: Designed to rely on crystallization, minimizing chromatographic burden.

Retrosynthetic Analysis & Pathway

The most reliable scale-up route disconnects the C1-O bond to form the 1-chloro intermediate. The starting material, 6-bromoisoquinolin-1(2H)-one, is accessible via the Schmidt rearrangement of 5-bromo-1-indanone followed by oxidative aromatization.

G Target This compound (Target) Inter 1-Chloro-6-bromoisoquinoline (Activated Intermediate) Inter->Target Step 2 SM 6-Bromoisoquinolin-1(2H)-one (Starting Material) SM->Inter Step 1 Reagents1 POCl3, Reflux (Chlorodehydroxylation) Reagents2 NaOMe, MeOH (SnAr Substitution)

Figure 1: Synthetic workflow for the conversion of isocarbostyril to methoxy-isoquinoline.

Step 1: Synthesis of 1-Chloro-6-bromoisoquinoline

This step activates the lactam oxygen using phosphoryl chloride (


). The reaction proceeds via a Vilsmeier-Haack type intermediate.
Reagents & Materials
ReagentEquiv.[1][2]RoleHazard Note
6-Bromoisoquinolin-1(2H)-one 1.0SubstrateIrritant
Phosphoryl Chloride (

)
5.0 - 8.0Solvent/ReagentCorrosive, Water Reactive
Toluene (Optional Co-solvent)SolventFlammable
Triethylamine (

)
0.5Catalyst/BaseFlammable, Corrosive
Process Protocol[1][2]
  • Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) connected to the exhaust to trap

    
     gas.
    
  • Charging: Charge 6-Bromoisoquinolin-1(2H)-one (solid) into the reactor.

  • Reagent Addition: Add

    
     neat. Note: For scales >1kg, a co-solvent (Toluene, 5 vol) is recommended to improve heat transfer, though neat 
    
    
    
    drives faster kinetics.
  • Catalysis: Add catalytic

    
     (0.5 eq). This accelerates the reaction by forming the highly reactive phosphoryl ammonium species.
    
  • Reaction: Heat the mixture to 90–100°C . Evolution of

    
     gas will be observed.
    
    • IPC (In-Process Control): Monitor by HPLC after 3 hours. Target: <1.0% Starting Material.

  • Concentration: Once complete, distill off excess

    
     under reduced pressure (vacuum distillation) at <60°C. Do not distill to dryness ; leave a stirrable oil/slurry.
    
Critical Safety Operation: The Inverse Quench

DANGER: Direct addition of water to the reaction mixture can cause a violent explosion due to the exothermic hydrolysis of residual


.
  • Preparation: Prepare a separate vessel containing Ice/Water (10 vol) and

    
     or 
    
    
    
    (to maintain pH >7). Cool to 0–5°C.
  • Transfer: Slowly transfer the concentrated reaction mass (diluted with Toluene or DCM if too viscous) into the cold quench solution.

    • Rate: Control addition rate to maintain quench temperature <20°C.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Output: 1-Chloro-6-bromoisoquinoline (Off-white solid).

Step 2: Methoxylation ( )

The 1-chloro derivative undergoes Nucleophilic Aromatic Substitution (


) with sodium methoxide. This reaction is favored by the electron-deficient nature of the isoquinoline ring.
Reagents & Materials
ReagentEquiv.[1][2]RoleHazard Note
1-Chloro-6-bromoisoquinoline 1.0SubstrateIrritant
Sodium Methoxide (

)
1.5 - 2.0NucleophileCorrosive, Moisture Sensitive
Methanol (MeOH) 10 volSolventFlammable, Toxic
THF 2-3 volCo-solventFlammable (Optional for solubility)
Process Protocol[1][2][3]
  • Dissolution: In a clean reactor, dissolve the 1-Chloro intermediate in anhydrous MeOH (and THF if solubility is poor).

  • Reagent Addition: Add

    
     (25% wt solution in MeOH is preferred for handling) dropwise at room temperature.
    
  • Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.

    • Mechanism:[1][3][4][5][6][7][8] The methoxide attacks C1, displacing chloride.

    • IPC:[9] Monitor HPLC. Disappearance of chloro-intermediate.

    • Common Impurity: 6-bromoisoquinolin-1(2H)-one (Hydrolysis product). This forms if water is present in the solvent. Ensure anhydrous conditions.

  • Quench: Cool to room temperature. Add water (5 vol) to precipitate inorganic salts.

  • Isolation (Crystallization):

    • Concentrate the methanol under vacuum until the product begins to precipitate.

    • Cool to 0–5°C and age the slurry for 2 hours.

    • Filter the solid. Wash with cold water/methanol (9:1).

    • Dry in a vacuum oven at 45°C.

Process Safety & Troubleshooting Guide

Thermal Runaway & Gas Evolution

The primary hazards in this synthesis involve the


 step.

Safety Hazard Hazard: Residual POCl3 Hydrolysis Action Action: Inverse Quench Hazard->Action Mitigation Control Control: Temp < 20°C pH > 7 Action->Control Parameter Result Safe Phase Separation Control->Result

Figure 2: Safety logic for quenching phosphorus oxychloride.

Impurity Profile
Impurity StructureOriginRemediation
6-Bromoisoquinolin-1(2H)-one Hydrolysis of 1-Chloro intermediate due to wet MeOH in Step 2.Dry MeOH (<0.05% water). Reprocess with

.
1-Chloro-6-bromoisoquinoline Incomplete conversion in Step 2.Extend reflux time; add 0.2 eq extra

.
Dimethyl ether Side reaction of

at high temp.
Venting; does not affect product purity.

References

  • Synthesis of Isoquinolinones (Starting Material)

    • Method: Schmidt rearrangement of 5-bromo-1-indanone.
    • Source:ChemicalBook, "6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis".
  • Chlorin

    
    ): 
    
    • Topic: Hydrolysis of Phosphoryl Trichloride: Characteriz
    • Source:Organic Process Research & Development (ACS), 2010.
  • Nucleophilic Substitution Mechanism

    • Topic: Reactivity of 1-haloisoquinolines toward nucleophiles ( ).
    • Context: Similar reactivity observed in 1-chlorobutane/sodium methoxide systems (Williamson ether synthesis principles applied to heterocycles).
  • General Scale-Up Safety

    • Topic: Scale-Up Safety Guidelines (Quenching, Exotherms).
    • Source: Stanford Environmental Health & Safety.

Sources

In vitro evaluation of 1-Methoxy-6-bromoisoquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 1-Methoxy-6-bromoisoquinoline Analogs

Introduction: The Scaffold as a Pharmacophore

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for developing kinase inhibitors, anticancer agents, and metabolic modulators. The core isoquinoline ring provides a flat, hydrophobic anchor for the ATP-binding pocket of kinases (e.g., ROCK, PKA), while the specific substituents dictate selectivity and reactivity:

  • C1-Methoxy Group: Functions as a hydrogen bond acceptor or a masked carbonyl (via metabolic O-demethylation to the lactam). It often dictates solubility and membrane permeability.

  • C6-Bromo Group: A critical "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries (SAR exploration).

This guide details the standard operating procedures (SOPs) for the in vitro evaluation of these analogs, focusing on cytotoxicity screening, kinase target engagement, and metabolic stability.

Compound Management & Preparation

Objective: Ensure consistent solubility and stability of the lipophilic isoquinoline analogs prior to biological assays.

Protocol:

  • Stock Solution Preparation:

    • Weigh 1-5 mg of the solid analog.

    • Dissolve in 100% molecular biology grade DMSO to achieve a 10 mM stock concentration .

    • Note: The 6-bromo substituent increases lipophilicity (cLogP ~3.3). If precipitation occurs, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the isoquinoline core) and store at -20°C. Stable for 6 months.

  • Working Solutions:

    • Dilute stocks serially in DMSO first, then transfer to the assay buffer.

    • Critical Rule: Keep final DMSO concentration <0.5% (v/v) in cell-based assays to avoid solvent toxicity.

Assay 1: Cytotoxicity Screening (Cell Viability)

Rationale: Before specific target validation, analogs must be screened for general antiproliferative activity, particularly for oncology indications (e.g., targeting glioblastoma or lung cancer cell lines).

Methodology: Resazurin Reduction Assay (Alamar Blue) Superior to MTT due to higher sensitivity and non-toxicity to cells, allowing kinetic monitoring.

Workflow:

  • Seeding: Plate cancer cells (e.g., HeLa, HepG2) at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add compounds in a 9-point dose-response curve (e.g., 1 nM to 10 µM). Include a Positive Control (Staurosporine, 1 µM) and Vehicle Control (0.5% DMSO).

  • Incubation: Treat cells for 48h or 72h.

  • Detection: Add Resazurin reagent (10% v/v of culture volume). Incubate for 2–4h.

  • Readout: Measure fluorescence at Ex 560 nm / Em 590 nm.

Data Analysis: Calculate % Viability =



Fit data to a 4-parameter logistic model to determine IC50.

Assay 2: Target Engagement (Rho-Kinase/ROCK Inhibition)

Rationale: Isoquinolines are classical ATP-competitive inhibitors of Rho-associated protein kinase (ROCK). Evaluating the 1-methoxy-6-bromo analogs against ROCK1/2 is critical for cardiovascular and neuronal regeneration applications.

Methodology: FRET-based Kinase Assay (e.g., Z'-LYTE™ or LanthaScreen™)

Mechanism: The compound competes with ATP. If the analog binds the kinase, the FRET-peptide substrate is not phosphorylated. A secondary development reagent cleaves only the non-phosphorylated peptide, disrupting the FRET signal.

Protocol:

  • Reaction Mix: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add recombinant human ROCK1 (2-5 ng/well) to 384-well low-volume plates.

  • Compound Addition: Add 100 nL of compound (acoustic dispensing preferred). Pre-incubate for 15 min.

  • Start Reaction: Add ATP (at Km, typically 10 µM) and Coumarin-Fluorescein labeled peptide substrate (2 µM).

  • Incubation: 1 hour at Room Temperature (RT).

  • Stop & Develop: Add Development Reagent (Protease). Incubate 1 hour.

  • Readout: Measure Ratio = (Emission 445 nm / Emission 520 nm).

Diagram: Kinase Assay Logic

KinaseAssay Compound 1-Methoxy-6-Br Analog Complex Enzyme-Inhibitor Complex Compound->Complex ATP ATP PhosPeptide Phospho-Peptide (High FRET) ATP->PhosPeptide ROCK ROCK1 Enzyme ROCK->Complex + Compound ROCK->PhosPeptide + ATP (No Inhibitor) Substrate FRET Peptide No Phosphorylation No Phosphorylation Complex->No Phosphorylation Result Protease Cleavage Protease Cleavage No Phosphorylation->Protease Cleavage Development Low FRET Signal Low FRET Signal Protease Cleavage->Low FRET Signal Readout

Caption: Competitive binding logic in FRET-based kinase screening. Inhibitors prevent substrate phosphorylation, leading to protease cleavage and signal change.

Assay 3: ADME Profiling (Metabolic Stability)

Rationale: The 1-methoxy group is a metabolic "soft spot." Liver cytochrome P450 enzymes (CYPs) can rapidly O-demethylate this group, converting the compound into an isoquinolone (lactam), which may lose potency or change solubility.

Methodology: Liver Microsome Stability Assay

Protocol:

  • Incubation: Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Parent ion (1-Methoxy-6-bromo...) and potential metabolite (6-bromo-2H-isoquinolin-1-one, Mass - 14 Da).

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Data Summary Table: Representative Evaluation Criteria

ParameterAssay TypeDesirable Threshold (Hit)Flag/Risk
Potency (IC50) Kinase (ROCK)< 100 nM> 10 µM (Inactive)
Cytotoxicity (CC50) Resazurin (HepG2)> 10 µM (if non-oncology)< 1 µM (General Tox)
Solubility Kinetic (PBS pH 7.4)> 50 µM< 5 µM (Precipitation)
Metabolic Stability Microsomes (

)
> 30 min< 10 min (Rapid Clearance)

SAR Workflow & Logic

The evaluation of this compound analogs follows a "Design-Make-Test-Analyze" (DMTA) cycle. The 6-bromo position allows for the introduction of aryl, heteroaryl, or alkynyl groups to probe the hydrophobic pocket of the target protein.

Diagram: SAR Optimization Pathway

SAR_Workflow Scaffold Scaffold: This compound Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling Functionalization Library Analog Library (R-Group Diversity) Coupling->Library Generate 20-50 Analogs Screen Primary Screen (Kinase Inhibition @ 10µM) Library->Screen High Throughput Hit Hit Confirmation (IC50 Determination) Screen->Hit >50% Inhibition ADME ADME/Tox Profiling (Microsomal Stability) Hit->ADME Select Potent Leads ADME->Scaffold Refine Structure (Next Cycle)

Caption: DMTA cycle for 6-bromoisoquinoline optimization. Palladium chemistry at C6 drives library generation, followed by hierarchical biological screening.

References

  • BenchChem. (2025).[1][2] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes (Patent WO 2022/076503).[3] Retrieved from

  • PubChem. (2025).[4] 1-Bromoisoquinoline Compound Summary. Retrieved from

  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs.[5][6] Molecules.[1][2][3][5][6][7][8][9][10][11][12] Retrieved from

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stability of 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 1-Methoxy-6-bromoisoquinoline (CAS: Generic/Derivative) Application: Intermediate for cross-coupling (Suzuki/Buchwald) in drug discovery.[1]

Introduction: The "Deceptive" Simplicity

As a Senior Application Scientist, I often see researchers treat This compound as a simple aryl ether. It is not. Structurally, it is a cyclic imidate ether .[1] Unlike standard anisole derivatives, the C1-methoxy group is electronically activated by the adjacent ring nitrogen, making it susceptible to unique hydrolysis and displacement pathways.

This guide addresses the three most critical failure modes reported by our users: N-methylation competition , regioselectivity loss , and storage instability .

Module 1: The O-Methylation vs. N-Methylation Conundrum

User Ticket #402: "I synthesized the precursor 6-bromoisoquinolin-1(2H)-one and treated it with Methyl Iodide and


 in DMF. The product has the correct mass, but the NMR shows a methyl peak at ~3.6 ppm instead of ~4.1 ppm. The downstream Suzuki coupling failed."
Root Cause Analysis

You have synthesized the N-methyl lactam (6-bromo-2-methylisoquinolin-1-one), not the O-methyl ether.

  • The Mechanism: The starting material exists in a tautomeric equilibrium between the lactam (amide-like) and lactim (imidic acid-like) forms.

  • Thermodynamics vs. Kinetics: Under standard basic conditions (alkali carbonates), the Nitrogen atom is the softer, more nucleophilic center, leading to the thermodynamically stable N-methylated amide (N-Me).

  • The Fix: To force O-methylation, you must use the HSAB (Hard and Soft Acids and Bases) principle or "Silver Salt" method to trap the halide at the oxygen.

Troubleshooting Protocol: The Silver Carbonate Method

To exclusively target the oxygen:

  • Switch Base: Replace

    
     with Silver Carbonate (
    
    
    
    )
    .
  • Solvent: Use Benzene or Toluene (non-polar solvents disfavor the charge-separated transition state required for N-alkylation).[1]

  • Mechanism: The Silver ion (

    
    ) coordinates to the Nitrogen lone pair or the halide leaving group, sterically and electronically blocking N-attack and favoring O-attack.
    
Visualizing the Pathway

Methylation_Selectivity Start 6-Bromoisoquinolin-1(2H)-one (Lactam Form) Tautomer Lactim Tautomer (OH-form) Start->Tautomer Equilibrium Path_N Path A: K2CO3 / DMF (Thermodynamic Control) Start->Path_N Path_O Path B: Ag2CO3 / Toluene (Kinetic/Coordination Control) Tautomer->Path_O Prod_N N-Methyl Product (DEAD END) (6-bromo-2-methylisoquinolin-1-one) Path_N->Prod_N Major Product Prod_O O-Methyl Product (TARGET) (this compound) Path_O->Prod_O Exclusive Product

Caption: Divergent alkylation pathways. Path A (Red) yields the unwanted N-methyl impurity. Path B (Green) yields the target O-methyl ether.

Module 2: Nucleophilic Substitution ( ) & Regioselectivity

User Ticket #515: "I am trying to convert 1,6-dibromoisoquinoline to the 1-methoxy derivative using NaOMe. I see multiple spots on TLC. Is the 6-bromo group reacting?"

Technical Insight

In 1,6-dibromoisoquinoline (or 1-chloro-6-bromoisoquinoline), the two halogens have vastly different reactivities:

  • C1-Halogen: Activated by the adjacent ring nitrogen (C=N bond).[1] It behaves like an acid chloride or imidoyl chloride.[1] It is highly reactive toward nucleophiles (

    
    ).[1]
    
  • C6-Halogen: A standard aryl halide .[1] It is unreactive toward NaOMe unless high temperatures (>100°C) or transition metal catalysts are present.[1]

Side Reaction Profile
ConditionPrimary Reaction (C1)Side Reaction (C6)Result
NaOMe / MeOH, 25°C Fast Substitution (

)
NoneTarget Product
NaOMe / MeOH, Reflux Fast SubstitutionSlow HydrodehalogenationMixture (Trace 1-methoxy-isoquinoline)
Pd(PPh3)4 / Base No Reaction (without coupling partner)Oxidative AdditionPolymerization/Dimerization
The "Over-Reaction" Fix
  • Temperature Control: Perform the methoxylation at 0°C to Room Temperature . Do not reflux. The C1-Cl/Br is reactive enough to displace at RT.[1]

  • Stoichiometry: Use exactly 1.05 equivalents of NaOMe. Excess base at high temp promotes attack at C6 or demethylation.[1]

Module 3: Stability & The "Disappearing Product"

User Ticket #601: "We synthesized the compound last week (98% purity). Today, the vial contains a white solid that is insoluble in ether.[1] LCMS shows the mass of the starting lactam."

The Hidden Enemy: Acid-Catalyzed Hydrolysis

1-Methoxyisoquinolines are cyclic imidates .[1] Just like acyclic imidates, they are prone to hydrolysis under acidic conditions to regenerate the amide (lactam).[1]



Sources of Acid:

  • Chloroform/DCM: Old chlorinated solvents often contain traces of HCl.[1]

  • Silica Gel: Slightly acidic.[1] Extended contact during column chromatography can initiate hydrolysis.[1]

  • Atmospheric Moisture: If stored in an unsealed vial, atmospheric

    
     + moisture can be sufficient to drive hydrolysis over weeks.[1]
    
Storage Protocol
  • Workup: Always wash the organic layer with saturated

    
      before drying to remove trace acids.[1]
    
  • Purification: Add 1% Triethylamine (

    
    ) to your chromatography eluent to neutralize silica acidity.[1]
    
  • Storage: Store under Argon/Nitrogen at -20°C. Do not store in

    
     solution for NMR; run the NMR immediately.
    

Module 4: Downstream Coupling Strategy

User Ticket #710: "Can I use this molecule in a Suzuki coupling? Will the methoxy group survive?"

Answer: Yes, but the 6-Br is the handle.

  • Selectivity: Pd(0) will undergo oxidative addition at C6-Br (Aryl-Br bond).[1] The C1-OMe bond is strong (

    
     C-O) and generally inert to Pd.[1]
    
  • Risk: Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ) used in deprotection steps elsewhere will cleave the C1-OMe group.
Workflow Visualization

Workflow_Logic Input This compound Step1 Suzuki Coupling (Pd catalyst / Boronic Acid) Input->Step1 Check Acidic Workup? Step1->Check Result_Good Success: 1-Methoxy-6-aryl-isoquinoline Check->Result_Good No (Basic/Neutral) Result_Bad Failure: Hydrolysis to Lactam Check->Result_Bad Yes (HCl/TFA)

Caption: Decision tree for downstream coupling. Avoid acidic workups to preserve the methoxy group.

References

  • BenchChem. (2025).[1][2][3] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (Provides foundational N-oxide and bromination protocols).

  • Wlodarczyk, N., et al. (2011).[1][4] On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. (Details the lactam/lactim tautomerism and cyclization issues).

  • ChemicalBook. (2025).[1][3][4][5][6] 1-Bromoisoquinoline Synthesis & Properties. (Data on reactivity of 1-halo isoquinolines).

  • RSC Publishing. Kinetics and mechanism of the hydrolysis of 1-aryloxyethyl alkanoates. (Mechanistic analogue for imidate hydrolysis kinetics).

  • Banerjee, A. K., et al. (2025).[1][3][5][6][7] Use of Methyliodide in O-Methylation of organic compounds. Organic & Medicinal Chem IJ.[1][7][8] (Review of O- vs N-methylation selectivity).

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Methoxy-6-bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-methoxy-6-bromoisoquinoline derivatives. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to address specific experimental issues. The methodologies and explanations provided herein are grounded in established principles of physical chemistry and formulation science to ensure technical accuracy and practical utility.

Introduction to the Challenge: Understanding the Solubility of this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] However, their utility is often hampered by poor aqueous solubility, a common challenge for many nitrogen-containing aromatic compounds.[2] The core isoquinoline structure, while possessing a basic nitrogen atom that can be protonated, is largely hydrophobic. The addition of a methoxy group at the 1-position and a bromine atom at the 6-position further influences the molecule's physicochemical properties.

The methoxy group can slightly increase polarity but also contributes to the overall lipophilicity.[3][4] Bromine substitution can increase molecular weight and potentially impact crystal lattice energy, which in turn affects solubility.[5] Consequently, these derivatives often exhibit low solubility in aqueous media, posing significant hurdles for in vitro biological assays, formulation development, and ultimately, oral bioavailability.[6] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the handling and formulation of this compound derivatives.

FAQ 1: My this compound derivative won't dissolve in my aqueous buffer for my biological assay. What should I do first?

Answer:

This is a very common starting point. The first step is to systematically assess the compound's basic solubility profile and the potential for pH modification.

Causality: this compound is a weak base due to the nitrogen atom in the isoquinoline ring.[7] Its aqueous solubility is therefore expected to be highly pH-dependent.[8][9] The predicted pKa of the protonated form of 6-bromoisoquinoline is approximately 4.83.[8] The 1-methoxy group may slightly alter this value. At a pH below the pKa, the molecule will exist predominantly in its protonated, more water-soluble cationic form.

Troubleshooting Workflow:

  • Determine the pKa of your specific derivative. While a predicted value for a related compound is a good starting point, experimental determination is recommended for accuracy. A common method for poorly soluble compounds is the solubility-pH method.[10]

  • Attempt pH-modification. Prepare a stock solution of your compound in a small amount of an organic solvent like DMSO. Then, dilute this stock into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8). Visually inspect for precipitation and, if possible, quantify the solubility at each pH using a suitable analytical method like HPLC-UV. You should observe significantly higher solubility at lower pH values.

Experimental Protocol: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • HPLC-UV system with a suitable column and mobile phase

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • In separate vials, add an excess amount of the compound to each aqueous buffer. Alternatively, for very small amounts of compound, add a small aliquot of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize its co-solvent effect.

  • Seal the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound by HPLC-UV against a standard curve.

  • Plot the logarithm of the solubility versus pH. The inflection point of the curve will give an estimate of the pKa.

FAQ 2: pH adjustment isn't sufficient or is incompatible with my experimental system. What are my other options for solubilizing the compound for in vitro studies?

Answer:

If pH modification is not a viable option, the next step is to explore the use of co-solvents.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[11] This makes the environment more favorable for dissolving hydrophobic molecules like this compound derivatives.

Recommended Co-solvents: A range of pharmaceutically acceptable co-solvents can be screened. The choice will depend on the required concentration of your compound and the tolerance of your biological assay system to the co-solvent.

Co-solventTypical Concentration Range for Cell-based AssaysNotes
Dimethyl sulfoxide (DMSO)< 0.5% v/vA powerful solvent, but can have biological effects at higher concentrations.
Ethanol< 1% v/vGenerally well-tolerated by many cell lines at low concentrations.
Polyethylene glycol 400 (PEG 400)< 5% v/vA less volatile and often less toxic option than ethanol.
Propylene glycol (PG)< 2% v/vSimilar to PEG 400, commonly used in pharmaceutical formulations.

Troubleshooting Workflow:

  • Screen a panel of co-solvents. Prepare high-concentration stock solutions of your compound in each co-solvent (e.g., DMSO, Ethanol, PEG 400).

  • Determine the maximum achievable concentration. Titrate the co-solvent stock solution into your aqueous buffer and observe the point of precipitation. This will give you an indication of the solubilizing capacity of each co-solvent.

  • Assess the tolerance of your assay. Run a vehicle control experiment to determine the maximum concentration of each co-solvent that does not interfere with your biological assay.

  • Select the optimal co-solvent system. Choose the co-solvent and concentration that provides the desired compound concentration while remaining within the tolerated limits of your assay.

Co_Solvent_Screening_Workflow

Caption: Workflow for co-solvent screening.
FAQ 3: I need to prepare a more concentrated solution for pre-clinical formulation development. Co-solvents alone are not sufficient. What advanced techniques can I use?

Answer:

For higher concentrations required for in vivo studies, more advanced formulation strategies are necessary. The most common and effective approaches for poorly soluble crystalline compounds are solid dispersions and cyclodextrin complexation.

1. Solid Dispersions:

Causality: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12][13] The amorphous state has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to the crystalline form. The polymer also helps to prevent recrystallization of the drug.

Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of your derivative.[14][15] Common polymers include:

  • Polyvinylpyrrolidone (PVP) and its copolymers (e.g., Kollidon® VA 64)

  • Hydroxypropyl methylcellulose (HPMC) and its derivatives (e.g., HPMC-AS, HPMC-P)

  • Soluplus®

Manufacturing Methods:

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent and forming a solid dispersion.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled. This is a solvent-free method but requires the compound to be thermally stable.

Troubleshooting Workflow for Solid Dispersions:

  • Assess Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of your derivative. This will indicate if HME is a viable option.

  • Screen Polymers: Prepare small-scale solid dispersions with different polymers and drug loadings using a solvent evaporation method.

  • Characterize the Dispersions: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion. DSC can also be used to look for the absence of a melting endotherm.

  • Perform Dissolution Testing: Compare the dissolution rate of the solid dispersions to the crystalline drug. You should observe a significant enhancement in both the rate and extent of dissolution.

2. Cyclodextrin Complexation:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble guest molecules, like your isoquinoline derivative, forming an inclusion complex that has significantly improved aqueous solubility.[17]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and commonly used in pharmaceutical formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used for parenteral formulations.[18]

Troubleshooting Workflow for Cyclodextrin Complexation:

  • Screen Different Cyclodextrins: Prepare solutions of your compound with increasing concentrations of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD).

  • Determine the Stoichiometry and Binding Constant: Use techniques like phase-solubility analysis, UV-Vis, fluorescence, or NMR spectroscopy to determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the binding constant.[19]

  • Prepare the Complex: The complex can be prepared by various methods, including co-precipitation, kneading, or freeze-drying of a solution containing the drug and cyclodextrin.

  • Characterize the Complex: Confirm the formation of the inclusion complex using techniques like DSC, PXRD, and FTIR.

  • Evaluate Solubility and Dissolution: Measure the solubility and dissolution rate of the complex and compare it to the free drug.

Advanced_Solubilization_Workflow

Caption: Advanced solubilization strategies workflow.

Part 2: Structural Considerations and Predictive Insights

While experimental work is essential, understanding the structural features of your this compound derivative can help guide your formulation strategy.

Impact of Substituents on Solubility:
  • 1-Methoxy Group: The methoxy group is generally considered to be lipophilic, but it can also participate in hydrogen bonding as an acceptor.[3] Its overall effect on aqueous solubility can be complex and depends on its position and the surrounding molecular architecture.[4] In some cases, methoxy substitution has been shown to significantly increase solubility in organic solvents.[20]

  • 6-Bromo Group: The bromine atom is hydrophobic and increases the molecular weight. It can also influence the crystal packing and lattice energy of the solid state.[5] Generally, halogenation tends to decrease aqueous solubility.

Predictive Models:

While no substitute for experimental data, in silico predictive models can provide useful initial estimates for properties like logP and pKa.[21] Several software packages are available for this purpose. These predictions can help in the early selection of appropriate formulation strategies. For example, a high predicted logP would suggest that lipid-based formulations or cyclodextrin complexation might be particularly effective.

Part 3: Summary of Key Physicochemical Properties and Strategies

PropertyPredicted/Inferred Value for this compoundImplication for SolubilityRecommended Strategies
pKa ~4.8 (based on 6-bromoisoquinoline)[8]pH-dependent solubility, more soluble at pH < 5.pH adjustment (acidic buffers).
Aqueous Solubility LowDifficulty in preparing aqueous solutions for assays.pH adjustment, co-solvents, cyclodextrins, solid dispersions.
Organic Solvent Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol)[8]Good for preparing concentrated stock solutions.Use as a starting point for dilutions and formulations.
logP Moderately high (predicted)Lipophilic nature, prefers non-polar environments.Cyclodextrin complexation, lipid-based formulations, solid dispersions.
Thermal Stability Requires experimental determination (DSC/TGA)Determines suitability for heat-based methods like HME.If thermally stable, HME is a good option for solid dispersions. If not, spray drying or solvent evaporation should be used.

References

  • Influence of aromatic hydrogen substitution with methoxy groups on the redox properties of indigo. ACS Publications. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Solubility of aromatic compounds in mixed solvents. UA Campus Repository. Available at: [Link]

  • Isoquinoline - Solubility of Things. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • 1-Methoxyisoquinoline | C10H9NO | CID 141052. PubChem. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]

  • Effects of bromine substitution for iodine on structural stability and phase transition of CsPbI3. ResearchGate. Available at: [Link]

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. Available at: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. Available at: [Link]

  • Syntheses of 4-Substituted Isoquinolines. ResearchGate. Available at: [Link]

  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online. Available at: [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. National Institutes of Health. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Isoquinoline - Wikipedia. Available at: [Link]

  • Table 2 Solubility of selected aromatic compounds in water at 25 °C[22]. ResearchGate. Available at: [Link]

  • A Predictive Model Towards Site‐Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZn. Open Access LMU. Available at: [Link]

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. National Institutes of Health. Available at: [Link]

  • ms_1766852416_9102.docx. RSIS International. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

  • Amorphous Solid Dispersion. Veranova. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Available at: [Link]

  • Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments. MDPI. Available at: [Link]

  • Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and. Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]

  • 6.1: Physical Properties of Haloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available at: [Link]

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Royal Society of Chemistry. Available at: [Link]

  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. Available at: [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Alkaloids and Selected Topics in Their Thermochemistry. National Institutes of Health. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

  • Quinoline. mVOC 4.0. Available at: [Link]

  • halo alkanes and haloarenes. Available at: [Link]

  • Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers. Available at: [Link]

Sources

Technical Support Center: 1-Methoxy-6-bromoisoquinoline (CAS: 52602-04-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Failures & Stability Issues Department: Application Science & Process Chemistry[1]

Executive Summary

1-Methoxy-6-bromoisoquinoline is a bifunctional scaffold widely used in kinase inhibitor discovery (e.g., ROCK, PKA inhibitors).[1] It presents a unique dichotomy in reactivity: the C6-bromide serves as a handle for cross-coupling, while the C1-methoxy group acts as a "masked" amide.

This guide addresses the three most common failure modes reported by our users:

  • Unintended Demethylation: Conversion to the insoluble isoquinolone byproduct.

  • Catalyst Deactivation: Stalled cross-coupling due to nitrogen coordination.[1]

  • Lithiation Scrambling: Nucleophilic attack at C1 during halogen-metal exchange.[1]

Module 1: The "Disappearing" Methyl Group (Stability Issues)

User Complaint: "I attempted a reaction under acidic conditions (or high heat), and my product precipitated as a white solid that is insoluble in DCM/MeOH. The NMR shows the loss of the singlet at ~4.0 ppm."

Diagnosis: You have likely triggered the thermodynamic sink of the system: the conversion of the imidate-like 1-methoxyisoquinoline into 6-bromoisoquinolin-1(2H)-one .[1]

Technical Insight: The C1-methoxy group is an imidate ether.[1] Unlike a standard aryl methyl ether (anisole), it is susceptible to hydrolysis under both acidic conditions (via protonation of N2) and nucleophilic attack (SN2 at the methyl group).[1] The driving force is the formation of the stable amide-like tautomer (isoquinolone).

Troubleshooting Protocol:

ParameterRecommendationReason
Acids AVOID aqueous HBr, HI, or strong Lewis Acids (BBr3, AlCl3).[1]These agents rapidly cleave the O-Me bond.[1]
Nucleophiles Avoid thiols or iodide salts at high temperatures (>100°C).[1]Nucleophilic attack on the methyl group generates the isoquinolone.
Workup Keep aqueous washes neutral or basic (pH > 7).[1]Acidic workups can hydrolyze the ether if contact time is long.

Visualizing the Failure Mode:

Demethylation cluster_0 Starting Material cluster_1 The Trap (Byproduct) SM This compound (Lipophilic, Soluble) Prod 6-Bromoisoquinolin-1(2H)-one (Insoluble Solid, Polar) SM->Prod Hydrolysis / SN2 Dealkylation (Thermodynamic Sink) Acid Acid (H+) or Nucleophile (Nu-) Acid->SM

Figure 1: The thermodynamic conversion of the imidate ether to the stable isoquinolone tautomer.

Module 2: Cross-Coupling Failures (Suzuki & Buchwald)

User Complaint: "My Suzuki coupling stalled at 30% conversion. I see starting material and some dehalogenated byproduct, but the catalyst seems dead."

Diagnosis: The isoquinoline nitrogen (N2) is coordinating to the Palladium center, displacing phosphine ligands and forming an unreactive "Pd-ate" complex. This is known as Heterocycle Poisoning .[1]

Technical Insight: While the C1-methoxy group reduces the basicity of the nitrogen compared to isoquinoline, the N2 lone pair is still available for binding. Standard ligands (PPh3, dppf) are often insufficiently bulky to prevent this coordination.[1]

Optimized Protocol (Buchwald-Hartwig & Suzuki):

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands.[1]

    • Recommended:XPhos , RuPhos , or BrettPhos .[1]

    • Why: The steric bulk of the biaryl backbone prevents the Pd center from coordinating with the isoquinoline nitrogen [1].

  • Base Selection:

    • Avoid: Strong alkoxides (NaOtBu) if the substrate is sensitive to nucleophilic attack at C1.[1]

    • Recommended:Cs2CO3 or K3PO4 .[1]

  • Pre-catalysts: Use precatalysts (e.g., XPhos Pd G3 or G4) rather than generating Pd(0) in situ to ensure active species formation.[1]

Validated Conditions (Example):

  • Catalyst: Pd(dba)2 (2 mol%) + BINAP (or Xantphos) (2.2 mol%) [2].[1]

  • Base: Cs2CO3 (2.0 equiv).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temp: 80–100°C.[1]

Visualizing the Competition:

CatalystPoison cluster_success Pathway A: Successful Coupling cluster_fail Pathway B: Catalyst Poisoning Pd Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Insertion) Pd->OxAdd Bulky Ligand Protects Pd DeadCat N-Coordinated Pd Complex (Catalytically Inactive) Pd->DeadCat Small Ligand Allows N-Binding IsoQ This compound IsoQ->OxAdd IsoQ->DeadCat Product Coupled Product OxAdd->Product

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.[1]

Module 3: Lithium-Halogen Exchange (Regioselectivity)

User Complaint: "I tried to lithiate C6 with n-BuLi at -78°C, but I got a complex mixture and alkyl addition products."

Diagnosis: You are competing between Halogen-Metal Exchange (at C6) and Nucleophilic Addition (at C1) .[1] The C1 position is electrophilic (like an imine).[1] n-BuLi is a strong nucleophile and may attack C1.[1]

Technical Insight: Lithium-halogen exchange is kinetically faster than nucleophilic addition, but only at very low temperatures.[1] Furthermore, n-BuLi can act as a nucleophile.[1]

Troubleshooting Protocol:

  • Reagent Swap: Switch from n-BuLi to t-BuLi (2.0 equiv).

    • Reason:t-BuLi undergoes Li-Halogen exchange much faster than n-BuLi and is too bulky to easily attack the C1 position [3].[1]

  • Temperature Control:

    • Must be performed at -78°C or lower .[1]

    • Cannulate the electrophile immediately after the exchange (typically < 15 mins). Do not let the lithiated species sit; it can isomerize or dimerize.

  • Alternative: Use TurboGrignard (iPrMgCl[1]·LiCl) .[1]

    • Conditions: 0°C to Room Temp.[1]

    • Benefit: Milder than Li reagents; tolerates the imidate functionality better while still effecting the Br-Mg exchange.

FAQ: Frequently Asked Questions

Q: Can I use acidic workup to remove the catalyst? A: Proceed with caution. Dilute HCl (< 1M) for a very short duration might be safe, but prolonged exposure will hydrolyze the methoxy group. We recommend using Thiol-functionalized silica scavengers or washing with EDTA/Na2CO3 to remove Palladium without risking the ether linkage.

Q: Why does my product streak on silica gel? A: The basic nitrogen interacts with the acidic silanols on the silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent system (e.g., Hexane/EtOAc + 1% TEA).[1] This neutralizes the silica and sharpens the bands.

Q: I want to convert the methoxy group to an amine after coupling. How? A: This is a standard sequence.

  • Perform C6 coupling (Suzuki/Buchwald).

  • Treat with HBr in Acetic Acid or BBr3 to demethylate to the isoquinolone.

  • Treat with POCl3 to generate the 1-chloroisoquinoline.[1]

  • Displace Chloride with your desired amine (SNAr).[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • BenchChem Application Notes. "Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development Data.

  • Bailey, W. F., & Patricia, J. J. (1988).[1][2][3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.

  • PubChem Compound Summary. "6-Bromoisoquinolin-1(2H)-one (Demethylated Byproduct)." [1]

Sources

Byproduct formation in 1-Methoxy-6-bromoisoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Byproduct Formation in 1-Methoxy-6-bromoisoquinoline Reactions >

Introduction

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for troubleshooting byproduct formation in reactions involving this compound. This versatile building block is crucial in the synthesis of a wide array of biologically active compounds.[1] However, its reactivity profile can lead to several side reactions that may complicate synthesis and purification. This document offers a structured approach to identifying, mitigating, and understanding the formation of common byproducts.

Diagram: Reactivity Hotspots of this compound

Reactivity_Hotspots cluster_mol This compound cluster_sites Potential Reaction Sites cluster_reactions Common Transformations mol Structure Placeholder C1 C1-Methoxy C1->mol Nucleophilic Nucleophilic Substitution C1->Nucleophilic Demethylation O-Demethylation C1->Demethylation C6 C6-Bromo C6->mol Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C6->Coupling Lithiation Halogen-Metal Exchange C6->Lithiation N2 N2-Ring Nitrogen N2->mol Ring Aromatic Ring Ring->mol

Caption: Key reactive sites on this compound and common corresponding reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.

Issue 1: Formation of 6-Bromo-1(2H)-isoquinolone during Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am observing a significant amount of 6-bromo-1(2H)-isoquinolone as a byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of 6-bromo-1(2H)-isoquinolone is a common issue arising from the hydrolysis of the methoxy group at the C1 position.[2] This can be catalyzed by acidic or basic conditions, which are often present in cross-coupling reaction mixtures. The methoxy group is susceptible to nucleophilic attack, especially under heated conditions.

Causality:

  • Presence of Water: Trace amounts of water in the reaction solvent or reagents can lead to hydrolysis.

  • Base Strength: Strong bases used in Suzuki-Miyaura coupling can promote the hydrolysis of the methoxy group.[3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

Solutions:

  • Rigorous Drying of Reagents and Solvents: Ensure all glassware is oven-dried, and solvents are anhydrous. Use freshly opened or distilled solvents.

  • Choice of Base: Consider using a milder base. While strong bases like NaOH or KOH are common, bases like K₃PO₄ or Cs₂CO₃ may be less prone to inducing hydrolysis.

  • Temperature Control: If possible, run the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture.

Experimental Protocol: Minimizing Hydrolysis in Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a freshly opened, anhydrous base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Debromination and Homocoupling Byproducts

Question: During a lithium-halogen exchange reaction on this compound using n-butyllithium, I am observing the formation of 1-methoxyisoquinoline (debrominated product) and 1,1'-dimethoxy-6,6'-biisoquinoline (homocoupling product). How can I improve the selectivity of my reaction?

Answer:

The formation of these byproducts is a known challenge in organolithium chemistry.[4][5]

Causality:

  • Debromination: The lithiated intermediate can be protonated by trace acidic protons from the solvent, reagents, or even the starting material itself if it contains acidic functionalities.

  • Homocoupling: This can occur through several pathways, including the reaction of the lithiated intermediate with the starting bromo-compound. In palladium-catalyzed reactions like Suzuki coupling, homocoupling of the boronic acid is also a common side reaction, often promoted by the presence of oxygen.[6][7]

Solutions:

  • Low Temperature: Perform the lithium-halogen exchange at very low temperatures (typically -78 °C) to minimize side reactions.[8]

  • Dry Conditions: Ensure all reagents and solvents are scrupulously dry.[9]

  • Rapid Trapping: Add the electrophile quickly after the formation of the lithiated species.

  • Alternative Reagents: Consider using a different organolithium reagent, such as t-butyllithium, which can sometimes offer better selectivity.

Diagram: Byproduct Pathways in Lithiation

Lithiation_Byproducts start This compound lithiated 6-Lithio-1-methoxyisoquinoline start->lithiated + n-BuLi -78 °C product Desired Product lithiated->product + E+ debrominated 1-Methoxyisoquinoline (Debromination) lithiated->debrominated + H+ homocoupling 1,1'-Dimethoxy-6,6'-biisoquinoline (Homocoupling) lithiated->homocoupling + Starting Material electrophile Electrophile (E+) proton_source Proton Source (H+) proton_source->debrominated starting_material This compound starting_material->homocoupling

Caption: Competing pathways leading to desired product and byproducts during lithiation.

Frequently Asked Questions (FAQs)

Q1: Can the methoxy group be demethylated under certain reaction conditions?

A1: Yes, O-demethylation is a potential side reaction, particularly when using strong Lewis acids or certain nucleophiles. For instance, reagents like BBr₃ are commonly used for demethylation. If your reaction conditions involve Lewis acidic reagents, you may observe the formation of the corresponding isoquinolone.[10]

Q2: What are the best practices for purifying this compound derivatives from these byproducts?

A2: Column chromatography on silica gel is the most common method for purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar byproducts like the debrominated compound and more polar byproducts like the isoquinolone. Recrystallization can also be an effective purification technique.[11][12]

Q3: Are there any specific safety precautions to consider when working with this compound and its reactions?

A3: Yes. 6-Bromoisoquinoline and its derivatives are generally considered harmful if swallowed and can cause eye irritation.[13] Reactions involving organolithium reagents are pyrophoric and must be handled under an inert atmosphere with extreme care.[9] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: In Buchwald-Hartwig amination reactions, what are the common byproducts?

A4: Similar to Suzuki coupling, you may observe byproducts arising from the hydrolysis of the methoxy group to the isoquinolone. Additionally, debromination of the starting material can occur. Homocoupling of the amine coupling partner is also a possibility, though generally less common than in Suzuki reactions. Careful optimization of the catalyst, ligand, base, and temperature is crucial for minimizing these side reactions.

Quantitative Data Summary
ByproductCommon Cause(s)Recommended Mitigation Strategy
6-Bromo-1(2H)-isoquinoloneHydrolysis of the C1-methoxy groupUse anhydrous conditions, milder base (e.g., K₃PO₄), and lower reaction temperature.
1-MethoxyisoquinolineProtonation of the lithiated intermediatePerform reaction at low temperature (-78 °C) under strictly anhydrous conditions.
1,1'-Dimethoxy-6,6'-biisoquinolineHomocoupling of the lithiated species or boronic acidLow temperature for lithiation; for coupling, ensure an oxygen-free atmosphere.

References

  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro. Benchchem.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER.
  • Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy. PubMed Central.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • 6-Bromo-1(2H)-isoquinolone. PubChem.
  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines.
  • I keep getting debrominated starting material and low conversion after lithiation. Reddit.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Purification of isoquinoline. Google Patents.
  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate.
  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES.
  • Lithiation Reaction. American Chemical Society.
  • Lithiation. CABB Chemicals.
  • 6-Bromoisoquinoline. PubChem.

Sources

Technical Support Center: Optimizing 1-Methoxy-6-bromoisoquinoline Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-6BR-OME-REACTIVITY Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

1-Methoxy-6-bromoisoquinoline is a "deceptive" substrate. While it appears to be a standard aryl bromide, the isoquinoline nitrogen and the C1-methoxy group create a unique electronic push-pull system that can stall standard catalytic cycles.

This guide addresses the three most common failure modes reported by researchers:

  • Catalyst Poisoning: The isoquinoline nitrogen coordinates to Palladium, arresting the catalytic cycle.

  • Sluggish Oxidative Addition: The electron-rich C1-methoxy group partially deactivates the C6-bromide via resonance, requiring higher energy catalytic systems.

  • Hydrolytic Instability: The C1-methoxy imidate motif is susceptible to hydrolysis under acidic or harsh nucleophilic conditions, yielding the unreactive isoquinolone.

Module 1: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

The Problem: Standard Pd(PPh3)4 or Pd(dppf)Cl2 protocols result in <20% conversion or complete stalling.

The Root Cause:

  • N-Binding: The unhindered nitrogen lone pair on the isoquinoline ring binds to the Pd(0) center, displacing phosphine ligands and forming an inactive "Pd-black" or stable complex.

  • Electronic Deactivation: While the pyridine ring is electron-withdrawing, the methoxy group at C1 donates electron density into the ring system, making the C6-Br bond less electrophilic than a standard 6-bromoisoquinoline.

Solution: The "Bulky Ligand" Protocol

To increase reactivity, you must use bulky, electron-rich phosphine ligands that physically prevent the isoquinoline nitrogen from binding to the metal center while accelerating oxidative addition.

Recommended Catalytic Systems
TransformationCatalyst PrecursorLigandBaseSolvent
Suzuki-Miyaura Pd(OAc)2 or Pd2(dba)3XPhos or SPhos K3PO4 (aq)Toluene/Water or Dioxane
Buchwald-Hartwig Pd2(dba)3BINAP or BrettPhos Cs2CO3THF or Toluene
Negishi Pd(PPh3)4(Ligand included)N/ATHF
Protocol: High-Efficiency Suzuki Coupling

Standard conditions often fail. Use this "Pre-Catalyst Activation" method.

  • Catalyst Prep: In a glovebox or under Ar, mix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in degassed Toluene. Stir at RT for 10 mins to form the active L-Pd(0) species.

  • Substrate Addition: Add this compound (1.0 equiv) and the Boronic Acid (1.2 equiv).

  • Base Activation: Add K3PO4 (2.0 equiv) as a 3M degassed aqueous solution.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C; the C1-methoxy group may hydrolyze.

Module 2: Lithium-Halogen Exchange (The Low-Temp Route)

The Problem: Low yield or complex mixtures when attempting to generate the lithiated species.

The Root Cause:

  • Competitive Deprotonation: While Br-exchange is fast, the C3 proton (ortho to N) and C8 proton (peri-position) are somewhat acidic. Slow addition or high temperatures favor deprotonation over exchange.

  • Nucleophilic Attack: Alkyllithiums are strong nucleophiles and can attack the C1 position (S_NAr-like displacement of OMe), especially if the temperature rises above -60°C.

Protocol: Kinetic Control Exchange

This protocol relies on the fact that Br-exchange is kinetically faster than deprotonation at -78°C.

  • Setup: Flame-dry a flask and purge with Argon. Dissolve this compound in anhydrous THF (0.1 M concentration).

  • Cryogenics: Cool the solution to -78°C (Dry ice/Acetone). Ensure the internal temperature reaches -78°C before proceeding.

  • Exchange Reagent: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Critical: Do NOT use t-BuLi unless necessary; n-BuLi is sufficient for Aryl-Br and less prone to side reactions here.

  • Equilibration: Stir at -78°C for exactly 15 minutes .

    • Warning: Longer times increase the risk of "scrambling" (lithium migration to C3).

  • Quench: Add the electrophile (e.g., DMF, aldehyde) quickly at -78°C.

  • Warm-up: Allow to warm to RT slowly only after the electrophile has been added.

Module 3: Diagnostic Workflows (Visualizing the Fix)

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

ReactivityGuide Start Reaction Stalled/Low Yield CheckColor Is the reaction mixture black/precipitated? Start->CheckColor SideProd New Spot on TLC (Lower Rf) Start->SideProd YesBlack Yes: Catalyst Poisoning CheckColor->YesBlack NoClear No: Solution Clear/Unreacted CheckColor->NoClear Sol1 Switch to Bulky Ligand (XPhos/BINAP) to block N-coordination YesBlack->Sol1 CheckTemp Check Temperature/Energy NoClear->CheckTemp Sol2 Increase Temp to 80°C OR Switch to Pd-G3 Precatalyst CheckTemp->Sol2 Hydrolysis C1-Methoxy Hydrolysis Detected SideProd->Hydrolysis Sol3 Remove Acidic Protons Use Anhydrous Base (Cs2CO3) Switch Solvent to Toluene Hydrolysis->Sol3

Caption: Diagnostic logic for identifying failure modes in 6-bromoisoquinoline coupling reactions.

Frequently Asked Questions (FAQs)

Q: Can I use acidic hydrolysis to remove the methoxy group after the coupling? A: Yes. The 1-methoxy group is essentially a masked isoquinolone. Heating the coupled product in 6N HCl or HBr/Acetic acid will demethylate the oxygen, yielding the 6-substituted isoquinolin-1(2H)-one. This is a common strategy to synthesize functionalized isoquinolones [1].

Q: Why is my Buchwald-Hartwig amination yielding a biaryl impurity? A: This is a known issue with 6-bromoisoquinolines. The reductive elimination to form the C-N bond is competing with a second oxidative addition or homocoupling.

  • Fix: Switch to Pd(dba)2 and BINAP with Cs2CO3 in THF. This specific combination was optimized for the 1-cyano analog (electronically similar to 1-methoxy) to suppress biaryl formation [2].

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the isoquinolin-1-one (hydrolysis product). It is much more polar than the methoxy starting material. Ensure your solvent system is dry and your base (if using K3PO4) isn't too wet. If this persists, switch to an organic base like Et3N or DABCO if the coupling allows, or use anhydrous Cs2CO3 in Dioxane.

References

  • Synthesis of amide-functionalized isoquinoline derivatives. Organic & Biomolecular Chemistry. (2024). Demonstrates the stability and hydrolysis pathways of functionalized isoquinolines. Link

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development. (2014). Provides the definitive protocol for amination of electron-deficient 6-bromoisoquinolines. Link

  • Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Prize Foundation. (2010).[1] General reference for oxidative addition trends (I > OTf > Br). Link

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group (Princeton). (2007). Detailed mechanistic insight into the kinetics of Br-Li exchange vs proton transfer. Link

Sources

Analytical methods for detecting impurities in 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers synthesizing or utilizing 1-Methoxy-6-bromoisoquinoline (CAS: 23724-93-8). This compound is a critical intermediate, often used in Suzuki-Miyaura cross-couplings (via the C6-Bromine) or nucleophilic substitutions (via the C1-Methoxy).

The structural integrity of this molecule hinges on the imidate ether functionality at the C1 position. This group is susceptible to hydrolysis, converting the molecule into its thermodynamically stable lactam tautomer, 6-bromoisoquinolin-1(2H)-one . Distinguishing between the target molecule and this specific impurity is the primary analytical challenge.

Module 1: High-Performance Liquid Chromatography (HPLC)

Method Development Strategy

Isoquinolines are basic nitrogen heterocycles.[1] In standard acidic mobile phases (pH 2-3), the nitrogen protonates, often interacting with residual silanols on the column stationary phase, causing severe peak tailing.

Recommended Protocol: We recommend a Charged Surface Hybrid (CSH) C18 column or a high-pH stable C18 column. If using standard C18, an ion-pairing agent or high ionic strength buffer is required.

Standard Operating Procedure (SOP) - LC-UV/MS
ParameterCondition
Column Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and peak shape)
Detection UV @ 254 nm (Aromatic core) & 220 nm (Amide/Lactam detection)
Gradient T(min) : 0 (5% B) → 15 (95% B) → 20 (95% B) → 20.1 (5% B)
Impurity Retention Logic

Understanding elution order is critical for identifying unknown peaks without standards.

  • 6-Bromoisoquinolin-1(2H)-one (Lactam Impurity): Significantly more polar due to the amide functionality. Elutes First (RRT ~0.6 - 0.8).

  • 6-Bromoisoquinoline (Starting Material): Lacks the methoxy group. Under acidic conditions, it is protonated and polar, but less so than the lactam. Elutes Early/Mid.

  • This compound (Target): The methoxy group caps the polarity, making it the most lipophilic species. Elutes Last.

Module 2: Impurity Identification (LC-MS)

Mass Spectrometry Interpretation

The bromine atom provides a distinct "fingerprint" due to the naturally occurring isotopes ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio.[2]

  • Target Molecule (C₁₀H₈BrNO):

    • [M+H]⁺: Doublet at m/z 238.0 and 240.0.

    • Pattern: Equal intensity peaks separated by 2 Da.

  • Critical Impurity: Hydrolysis Product (Lactam):

    • Mechanism: Loss of Methyl group (-CH₃) + Tautomerization.

    • Mass Shift: -14 Da relative to target.

    • [M+H]⁺: Doublet at m/z 224.0 and 226.0.

Visualizing the Workflow

The following diagram outlines the decision tree for analyzing crude reaction mixtures.

AnalyticalWorkflow Sample Crude Sample HPLC RP-HPLC (C18) Gradient Elution Sample->HPLC UV_Det UV Detection (254 nm) HPLC->UV_Det MS_Det MS Detection (ESI+) HPLC->MS_Det Decision Impurity > 0.1%? UV_Det->Decision Area % MS_Det->Decision m/z Check NMR 1H NMR (Confirm Isomer) Decision->NMR Yes (Unknown ID) Release Release CoA Decision->Release No Reprocess Recrystallize (Remove Lactam) Decision->Reprocess Yes (Known Impurity)

Figure 1: Analytical workflow for purity assessment and batch release.

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" at [M+H]⁺ 224 that grows over time in my autosampler. What is happening?

Diagnosis: On-column or in-vial hydrolysis.[3] Explanation: 1-Methoxyisoquinolines are imidate ethers. In the presence of water and acid (e.g., 0.1% Formic Acid in your mobile phase), they can hydrolyze to the lactam (6-bromoisoquinolin-1-one). Solution:

  • Switch Diluent: Do not dissolve samples in mobile phase. Use 100% Acetonitrile or Methanol (anhydrous).

  • Minimize Run Time: Inject immediately after preparation.

  • Check Buffer: If stability is critical, switch to an Ammonium Bicarbonate buffer (pH 8.0). The basic pH suppresses the acid-catalyzed hydrolysis mechanism.

Q2: My main peak is tailing significantly (Asymmetry > 1.5).

Diagnosis: Silanol interaction. Explanation: The isoquinoline nitrogen is basic (pKa ~5.4). At pH 2.7, it is protonated (cationic) and binds to deprotonated silanols on the silica backbone. Solution:

  • Add Modifier: Add 5-10 mM Ammonium Formate to the mobile phase to compete for binding sites.

  • Change Column: Use a "End-capped" or "Hybrid Particle" column (e.g., Waters BEH or XBridge) designed for basic compounds.

Q3: How do I distinguish the 1-methoxy isomer from a potential N-methyl-6-bromoisoquinolinone impurity?

Diagnosis: Isomeric differentiation. Explanation: Both impurities have the same mass (m/z 238) if the N-methylation occurred during synthesis (e.g., using MeI/Base). Solution: Use 1H NMR .[2][4]

  • O-Methyl (Target): Singlet at δ 4.0 - 4.2 ppm .

  • N-Methyl (Impurity): Singlet at δ 3.5 - 3.7 ppm (Shielded relative to O-Me).

Module 4: Degradation Pathway Visualization

Understanding the chemical instability is vital for storage and handling.

Degradation Target This compound (Target) MW: 238 Inter Protonated Intermediate (Acid Catalysis) Target->Inter + H3O+ Lactam 6-Bromoisoquinolin-1(2H)-one (Lactam Impurity) MW: 224 Inter->Lactam - CH3OH Methanol Methanol (Byproduct) Inter->Methanol

Figure 2: Acid-catalyzed hydrolysis pathway converting the target ether to the lactam impurity.

References

  • PubChem. 1-Methoxyisoquinoline Compound Summary. National Library of Medicine. [Link]

  • Science of Synthesis. Product Class 6: Isoquinolinones. (Mechanistic insight into hydrolysis of alkoxy-isoquinolines). Thieme Chemistry. [Link]

  • Kyoto University. pKa Data Compiled by R. Williams. (pKa values for Isoquinoline derivatives). [Link]

Sources

Validation & Comparative

Technical Guide: Reactivity & Selectivity Profiles of 1,6-Functionalized Isoquinolines

[1]

Executive Summary

In the structural elaboration of isoquinoline scaffolds, the choice between 1-chloro-6-bromoisoquinoline (1-Cl-6-Br) and This compound (1-OMe-6-Br) is a strategic decision dictated by the required regioselectivity.[1]

  • 1-Chloro-6-bromoisoquinoline is a "dual-electrophile."[1] It offers orthogonal reactivity but suffers from competing site-selectivity risks during metal-catalyzed cross-couplings due to the electronic activation of the C1-chloride by the adjacent nitrogen.[1]

  • This compound acts as a "masked" electrophile.[1] The methoxy group effectively protects the C1 position, rendering it inert to nucleophilic attack and oxidative addition under standard conditions. This forces exclusive reaction at the C6-bromide, making it the superior substrate for high-fidelity C6 functionalization.[1]

Structural & Electronic Analysis

The divergent reactivity of these two substrates stems from the electronic influence of the isoquinoline nitrogen atom.

Feature1-Chloro-6-bromoisoquinoline This compound
C1 Character Highly Electrophilic (Imidoyl chloride-like).[1] Activated for

and facile oxidative addition.
Electron-Rich / Protected .[1] The +M (mesomeric) effect of oxygen stabilizes the C=N bond, reducing electrophilicity.
C6 Character Standard Aryl Bromide . Reactive in Pd-catalyzed couplings.[1][2][3][4]Standard Aryl Bromide . Reactive in Pd-catalyzed couplings.[1][2][3][4]
Dominant Hazard Regio-scrambling .[1] C1-Cl can compete with C6-Br in Pd-catalysis depending on the ligand.[1]Inertness .[5] C1 is unreactive, ensuring 100% selectivity at C6.
Primary Utility Precursor for C1-amines, C1-ethers, or bis-functionalization.[1]Dedicated substrate for C6-arylation/alkylation without C1 interference.[1]
The Selectivity Challenge (The "Why")

In standard palladium-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition typically occurs at the weaker C-Br bond before the C-Cl bond.[1] However, in 1-chloroisoquinolines , the C1-Cl bond is electronically activated by the adjacent nitrogen (alpha-position).[1]

  • Risk: Electron-rich phosphine ligands (e.g.,

    
    , 
    
    
    ) can facilitate oxidative addition at both C1 and C6, leading to mixtures of mono-C6, mono-C1, and bis-coupled products.[1]
  • Solution: The 1-methoxy group raises the energy barrier for oxidative addition at C1, rendering it inert to Pd(0) species under standard conditions (up to 100°C).

Comparative Workflows: Experimental Decision Trees

The following diagram illustrates the divergent synthetic pathways. Use Path A for selective C6 functionalization and Path B if C1 substitution is the immediate goal.

Reactivity_FlowStartStarting Material:1-Chloro-6-bromoisoquinolineDecisionTarget Goal?Start->DecisionDirect_SuzukiDirect Suzuki CouplingRISK: Mixture of C1/C6 productsStart->Direct_SuzukiLow SelectivityPath_APath A:Selective C6 CouplingDecision->Path_AHigh FidelityPath_BPath B:C1 FunctionalizationDecision->Path_BDirect Subst.ProtectStep 1: Protection(NaOMe, MeOH, Reflux)Yield: >90%Path_A->ProtectSNArStep 1: SNAr Displacement(HNR2 or HOR, Heat)Exclusive C1 ProductPath_B->SNArIntermediateThis compound(C1 is Inert)Protect->IntermediateSuzukiStep 2: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Exclusive C6 ProductIntermediate->Suzuki

Figure 1: Decision tree for selecting the correct isoquinoline substrate based on synthetic targets.

Experimental Protocols

These protocols are designed to be self-validating. The success of the "Protection" step is validated by the disappearance of the C1-Cl signal in LCMS and the appearance of the OMe singlet in NMR (~4.0 ppm).

Protocol A: Conversion of 1-Cl to 1-OMe (Protection)

Use this to generate the stable this compound substrate.[1]

  • Reagents: 1-Chloro-6-bromoisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 25% wt in MeOH, 2.0 equiv), Methanol (anhydrous, 0.5 M concentration).

  • Setup: Charge a round-bottom flask with the substrate and MeOH. Add NaOMe solution dropwise at room temperature.

  • Reaction: Reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hex/EtOAc). The starting material (higher Rf) should disappear.

  • Workup: Cool to RT. Quench with water.[6][7][8] The product often precipitates as a white solid. Filter and wash with water. If no precipitate, extract with DCM.

  • Validation:

    
    H NMR should show a singlet at 
    
    
    4.0–4.1 ppm (OMe).
Protocol B: Site-Selective C6 Suzuki Coupling

Optimized for this compound to ensure 0% C1 coupling.[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)

      
       (1.2 equiv)[1]
      
    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Setup: Mix solid reagents in a vial. Purge with

    
     or Ar (3 cycles). Add degassed solvent and base solution.[7]
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Why this catalyst?

      
       is robust and has a large bite angle, favoring reductive elimination of the biaryl over beta-hydride elimination, but it is not electron-rich enough to force oxidative addition into the deactivated C1-OMe bond.[1]
      
  • Outcome: Exclusive formation of 1-methoxy-6-arylisoquinoline .[1]

Protocol C: Regeneration of the Lactam / Chloride (Deprotection)

If the final target requires a C1-Cl or C1-OH (lactam), the methoxy group can be removed.[1]

  • Demethylation (to Lactam): Treat the coupled product with aqueous HBr (48%) in acetic acid at 100°C for 4 hours. This yields the 6-aryl-isoquinolin-1(2H)-one .[1]

  • Re-chlorination (Optional): Treat the lactam with

    
     (neat or in toluene) at reflux to regenerate the C1-Cl handle for further functionalization.
    
Data Summary: Reactivity Matrix
Reaction TypeSubstrate: 1-Cl-6-Br-Isoquinoline Substrate: 1-OMe-6-Br-Isoquinoline

(Nucleophiles)
Fast. Reacts at C1 with amines/alkoxides.[1]Inert. Stable to basic nucleophiles.
Suzuki (Pd/Base) Mixture Risk. C6 favored, but C1 coupling possible with active ligands.Selective. Reacts ONLY at C6.
Lithiation (n-BuLi) Unstable. Risk of nucleophilic attack at C1.Directed. OMe can direct ortho-lithiation (rare, usually C2-lithiation in quinolines, but C1-OMe stabilizes).[1]
Acid Stability Stable (unless aqueous acid at high temp -> Hydrolysis).Labile. Strong acids cleave OMe to OH (Lactam).
References
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Royal Society of Chemistry (Chemical Science)
    • Context: Detailed analysis of competitive oxidative addition rates between C-Cl and C-Br in nitrogen heterocycles.
    • URL:[Link]

  • Nucleophilic Arom

    • Source: Master Organic Chemistry[1]

    • Context: Foundational mechanism explaining the activation of the C1 position in isoquinolines (analogous to 2-chloropyridine).
    • URL:[Link]

  • Synthesis of 1-chloroisoquinoline

    • Source: ChemicalBook / Literature Data[3][9][10][11][12]

    • Context: Standard protocols for installing the C1-Cl functionality using POCl3, confirming the lability of the C1-O bond in reverse transform

A Comparative Guide to the Biological Activity of 1-Methoxy-6-bromoisoquinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet promising, subclass: 1-methoxy-6-bromoisoquinoline derivatives. The introduction of a methoxy group at the C1 position and a bromine atom at the C6 position creates a unique electronic and steric landscape, offering a versatile platform for the development of novel therapeutic agents. While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide will synthesize data from structurally related compounds to provide a comprehensive overview of their potential biological activities, with a focus on anticancer and antimicrobial applications. We will delve into the rationale behind their synthesis, established protocols for their biological evaluation, and the anticipated structure-activity relationships (SAR) that can guide future research.

The Rationale for Investigating this compound Derivatives

The selection of the 1-methoxy and 6-bromo substitution pattern is a deliberate design choice rooted in established medicinal chemistry principles. The isoquinoline nucleus itself is a privileged structure, known to interact with various biological targets.

The Role of the Methoxy Group: The methoxy group at the C1 position can significantly influence the molecule's properties. Methoxy groups are electron-donating and can modulate the pharmacokinetic and pharmacodynamic characteristics of a compound.[2] In many heterocyclic scaffolds, the presence of methoxy groups has been linked to enhanced anticancer potency.[3]

The Significance of the Bromo Substituent: Halogenation, particularly bromination, is a common strategy in drug design to enhance biological activity. The bromine atom at the C6 position can increase lipophilicity, potentially improving membrane permeability. Furthermore, the bromo group can act as a handle for further synthetic modifications, allowing for the introduction of diverse functionalities to explore the chemical space and optimize biological activity.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically begins with the construction of the core isoquinoline ring system, followed by the introduction or modification of the substituents at the C1 and C6 positions. A general synthetic approach is outlined below.

A Starting Material (e.g., Substituted Phenylacetonitrile) B Cyclization Reaction (e.g., Bischler-Napieralski or Pictet-Spengler) A->B Ring Formation C Aromatization B->C Oxidation D Introduction of Bromo Group at C6 (e.g., Electrophilic Bromination) C->D Halogenation E Introduction of Methoxy Group at C1 (e.g., Nucleophilic Substitution) D->E Alkoxylation F Derivative Synthesis (Modification of other positions) E->F Diversification

Figure 1: Generalized synthetic workflow for this compound derivatives.

This workflow allows for the generation of a library of derivatives by varying the substituents on the starting materials or by further modifying the this compound core.

Comparative Biological Evaluation: Insights from Related Structures

In the absence of a direct head-to-head comparison of a series of this compound derivatives, we can extrapolate potential activities and structure-activity relationships from studies on analogous compounds, such as substituted quinazolines and other isoquinoline derivatives.

Anticancer Activity

The quinazoline and isoquinoline scaffolds are present in numerous approved and investigational anticancer drugs.[3] Derivatives of 6-bromoquinazoline, for instance, have shown promising cytotoxic activities against various cancer cell lines.[4][5]

Expected Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substituents on the Phenyl Ring: The nature of any additional substituents on the isoquinoline ring system is expected to significantly impact cytotoxicity. Electron-withdrawing or -donating groups can alter the electronic distribution of the molecule, influencing its interaction with biological targets.

  • Modifications at the C1 Position: While this guide focuses on the 1-methoxy group, it is conceivable that variations in the alkoxy chain length or the introduction of other functionalities at this position could modulate activity.

  • Derivatization at other positions: Further substitution on the isoquinoline core could lead to enhanced potency and selectivity.

Table 1: Comparative in Vitro Cytotoxicity Data of Structurally Related Bromo-Substituted Heterocycles

Compound/DerivativeCell LineIC50 (µM)Reference
6-Bromo-2-(alkylthio)quinazoline-4(3H)-one (Compound 8a)MCF-7 (Breast Cancer)15.85 ± 3.32[4]
6-Bromo-2-(alkylthio)quinazoline-4(3H)-one (Compound 8a)SW480 (Colon Cancer)17.85 ± 0.92[4]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)Not specified, but active[3]

Note: This table presents data from structurally related compounds to infer the potential anticancer activity of this compound derivatives. Direct experimental data for the target compounds is needed for a conclusive comparison.

Antimicrobial Activity

Isoquinoline and quinoline derivatives have a long history as antimicrobial agents.[6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The presence of a methoxy group has been shown to influence the antimicrobial spectrum and potency of quinoline derivatives.[7]

Expected Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the bromo and methoxy groups, will play a crucial role in its ability to penetrate bacterial cell walls.

  • Substituent Effects: The electronic properties of substituents can affect the interaction with bacterial targets.

  • Target Specificity: Minor structural modifications can lead to significant changes in the spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria).

Table 2: Comparative in Vitro Antimicrobial Activity of Structurally Related Methoxy-Substituted Heterocycles

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Alkynyl isoquinoline (HSN584)Staphylococcus aureus (MRSA)4[6]
Alkynyl isoquinoline (HSN739)Staphylococcus aureus (MRSA)8[6]
6-methoxyquinoline-3-carbonitrile derivative (7b)Streptococcus pneumoniaeModerate Activity[7]
6-methoxyquinoline-3-carbonitrile derivative (9c)Bacillus subtilisModerate Activity[7]

Note: This table presents data from structurally related compounds to infer the potential antimicrobial activity of this compound derivatives. Direct experimental data for the target compounds is needed for a conclusive comparison.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain the selected cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial strains.

Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well plate.

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform a two-fold serial dilution of the compounds in MHB in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, an indicator dye such as resazurin can be added to aid in the determination of bacterial viability.

A Prepare Serial Dilutions of Derivatives in Broth C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate for 18-24h C->D E Visually Assess for Growth D->E F Determine MIC E->F

Figure 3: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While this guide has provided a comparative analysis based on structurally related compounds, it underscores the critical need for direct experimental evaluation of a diverse library of this compound derivatives. Future research should focus on synthesizing a range of analogs with modifications at various positions of the isoquinoline ring and performing comprehensive biological screening. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most active compounds will be paramount for their advancement as potential drug candidates. The experimental protocols provided herein offer a robust framework for such investigations, enabling researchers to systematically explore the therapeutic potential of this intriguing class of molecules.

References

  • Elansary, A. K., Kadry, H. H., Ahmed, E. M., & Sonousi, A. S. M. (2012). Design, synthesis, and biological activity of certain quinazolinedione derivatives as potent phosphodiestrase4 inhibitors. Medicinal Chemistry Research, 21(10), 3557–3567.
  • Habibi, A., Vosooghi, M., & Divsalar, A. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 21(1), 1-17.*
  • Habibi, A., Vosooghi, M., Divsalar, A., & Eslami, M. (2024).
  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ALCHEMY Jurnal Penelitian Kimia, 16(1), 34-41.*
  • Lee, H., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 58(15), 6036-6049.*
  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Saudi Chemical Society, 20(4), 429-437.*
  • Aref, M. M. A., et al. (2025). Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. Research Square.
  • El-Sayed, M. A., et al. (2025). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 30(1), 123.*
  • Adu-Ampratwum, D., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics, 11(8), 1089.*
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  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 9-18.*
  • Cushman, M., et al. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Kamal, A., et al. (1998). Antitumor agents. 181. Synthesis and biological evaluation of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a new class of antimitotic antitumor agents. Journal of Medicinal Chemistry, 41(22), 4287-4296.*
  • Ahmed, S. A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research, 1(1), 1-15.*
  • Al-Suhaimi, E. A., et al. (2025). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 9(1), 1-15.*
  • Vlasova, O., et al. (2025). Bioisosteric Replacement in the Search for Antimicrobial Agents: Design, Synthesis and Activity of Novel 6-(1H-Benzimidazol-2-yl)-1-Alkyl-3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives. Pharmaceutical Chemistry Journal, 59(1), 1-10.*
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methoxy-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 1-Methoxy-6-bromoisoquinoline, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond a simple recitation of protocols to provide a deep, experience-driven rationale for methodological choices, ensuring robust and reliable analytical outcomes.

The principle of cross-validation is fundamental to ensuring consistency and reliability between different analytical techniques. It is a documented comparison of validated analytical procedures that provides evidence that the methods yield comparable results.[1] This guide will explore the cross-validation of three critical analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Importance of Orthogonal Methods

Employing orthogonal analytical methods, which rely on different chemical or physical principles, provides a more comprehensive understanding of a sample's purity and composition. For a substituted isoquinoline like this compound, a combination of chromatographic and spectroscopic techniques is essential for a complete analytical profile.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity and Assay Determination

HPLC is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. Its high resolving power and sensitivity make it ideal for separating the target analyte from impurities and degradation products.[2]

Rationale for HPLC Method Development

The development of a robust HPLC method is the foundation for accurate analysis. Key considerations include the selection of the stationary phase, mobile phase composition, and detection wavelength. For this compound, a reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve optimal separation of the main peak from any impurities. The UV detector wavelength should be selected at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For the calibration curve, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Specificity No interference from blank, placebo, or degradation productsPeak purity > 99.9%
Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[3][4][5][6][7] This is a critical component of a stability-indicating method.

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to assess for any degradation peaks.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[8] For this compound, GC-MS can be used to identify and quantify potential volatile impurities that may not be readily detected by HPLC. Furthermore, the mass spectrometric data provides invaluable structural information.

Rationale for GC-MS Method Development

The key to a successful GC-MS method is achieving good chromatographic separation and obtaining informative mass spectra. The choice of the GC column is critical; a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for aromatic compounds. The temperature program is optimized to ensure adequate separation of all components within a reasonable analysis time. Electron ionization (EI) is the most common ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Method

Objective: To develop and validate a GC-MS method for the identification and quantification of volatile impurities and to confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: 40-400 m/z.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • For quantitative analysis, prepare a calibration curve using a certified reference standard.

Data Presentation: GC-MS Analysis Summary
ParameterHypothetical Result
Retention Time of this compound ~15.2 min
Molecular Ion (M+) m/z 239/241 (characteristic bromine isotope pattern)
Key Fragmentation Ions m/z 224/226 ([M-CH₃]⁺), m/z 196/198 ([M-CH₃-CO]⁺), m/z 115 ([C₉H₆]⁺)
LOD for a key volatile impurity ~0.5 ng/mL

Section 3: Quantitative NMR (qNMR) - An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Rationale for qNMR Method Development

The success of a qNMR experiment relies on careful optimization of acquisition parameters to ensure a quantitative response. A key parameter is the relaxation delay (d1), which must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between scans. A certified internal standard with a known purity is used for quantification. The choice of the internal standard is critical; it should have a simple spectrum with at least one signal that is well-resolved from the analyte signals and should be stable and non-reactive.

Experimental Protocol: ¹H-qNMR Method

Objective: To determine the absolute purity of this compound using ¹H-qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to be determined experimentally based on T1 measurements).

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).[2]

  • Spectral Width: 0-12 ppm.[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d₆).

Calculation of Purity:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

Hypothetical ¹H-NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-1
~8.2d1HH-5
~7.8dd1HH-7
~7.6d1HH-8
~7.4d1HH-4
~7.2d1HH-3
~4.0s3H-OCH₃

Note: These are hypothetical chemical shifts based on the analysis of similar isoquinoline structures. The methoxy group typically appears as a singlet between 2.4 and 4.4 ppm.

Section 4: Cross-Validation - Bridging the Analytical Techniques

The core of this guide is the cross-validation of the developed methods. This involves analyzing the same batch of this compound using the validated HPLC, GC-MS, and qNMR methods and comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_analysis Sample Analysis cluster_comparison Results Comparison HPLC HPLC-UV Val_HPLC Validate HPLC Method HPLC->Val_HPLC GCMS GC-MS Val_GCMS Validate GC-MS Method GCMS->Val_GCMS qNMR qNMR Val_qNMR Validate qNMR Method qNMR->Val_qNMR Analysis_HPLC Analyze by HPLC Val_HPLC->Analysis_HPLC Analysis_GCMS Analyze by GC-MS Val_GCMS->Analysis_GCMS Analysis_qNMR Analyze by qNMR Val_qNMR->Analysis_qNMR Sample Single Batch of This compound Sample->Analysis_HPLC Sample->Analysis_GCMS Sample->Analysis_qNMR Compare Compare Purity/Assay Results Analysis_HPLC->Compare Analysis_GCMS->Compare Analysis_qNMR->Compare

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Summary
Analytical TechniquePurity/Assay Result (%)Key Observations
HPLC-UV 99.2% (Area Percent)Two minor impurity peaks detected at 0.3% and 0.5%.
GC-MS 99.5% (Corrected Area Percent)Confirmed the identity of the main peak. No significant volatile impurities detected.
¹H-qNMR 99.4% (Absolute Purity)Provides a direct measure of purity without chromatographic separation of impurities.

The results from the three orthogonal methods should be in good agreement, typically within 2%. Any significant discrepancies would warrant further investigation to understand the source of the difference. For example, a lower purity value by HPLC could indicate the presence of non-volatile, UV-active impurities that are not detected by GC-MS.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of analytical methods for this compound. By employing a combination of HPLC, GC-MS, and qNMR, and by adhering to the principles of method validation and forced degradation studies, researchers can have a high degree of confidence in the quality and reliability of their analytical data. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, which is essential for advancing drug development programs.

References

  • ACD/Labs. (2008, May 8). Methoxy groups just stick out. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromoisoquinoline. Retrieved from [Link]

  • Quantitative NMR Interpretation without Reference. (2022, November 10). PMC. Retrieved from [Link]

  • ResearchGate. (2019, October 8). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography (GC-MS) analysis in total ion chromatogram (TIC).... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Total Ion Chromatogram and Total Ion Mass Spectrum as Alternative Tools for Detection and Discrimination (A Review). Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • AZoM. (2024, August 28). Quantitative NMR (qNMR) — Nanalysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.